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  • Product: 1-(furan-2-ylmethyl)-1H-pyrazol-5-amine
  • CAS: 3528-56-1

Core Science & Biosynthesis

Foundational

Investigating the Tautomerism of 1H-Pyrazol-5-Amines: A Multi-faceted Approach to Structural Elucidation

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The phenomenon of tautomerism in heterocyclic compounds is a critical consideration in medicinal chemistry and material...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The phenomenon of tautomerism in heterocyclic compounds is a critical consideration in medicinal chemistry and materials science. For 1H-pyrazol-5-amines, a scaffold prevalent in numerous bioactive molecules, the existence of multiple tautomeric forms dictates their physicochemical properties, reactivity, and, most importantly, their biological activity.[1][2][3] A shift in tautomeric equilibrium can profoundly alter a molecule's ability to interact with its biological target, impacting drug efficacy and safety. This guide provides a comprehensive framework for investigating the complex tautomeric equilibria of 1H-pyrazol-5-amines, synthesizing theoretical principles with proven experimental and computational methodologies. We delve into the causality behind experimental choices, offering field-proven insights for researchers in drug development and chemical synthesis.

The Foundational Challenge: Understanding Pyrazole Tautomerism

Tautomers are structural isomers of organic compounds that readily interconvert, most commonly through the migration of a proton.[4] For N-unsubstituted pyrazoles, this dynamic behavior manifests primarily as annular tautomerism, where a proton shifts between the two ring nitrogen atoms (N1 and N2). In the specific case of 1H-pyrazol-5-amines, the complexity increases due to the potential for amino-imino tautomerism involving the exocyclic amino group.

This results in a dynamic equilibrium between at least three potential forms: the 3-amino-1H-pyrazole, the 5-amino-1H-pyrazole, and the 5-imino-1,2-dihydropyrazole. The dominant species in any given environment is determined by a delicate balance of electronic, steric, and environmental factors. For drug development professionals, identifying the physiologically relevant tautomer is paramount, as it is the specific three-dimensional structure that engages with a receptor or enzyme active site.

Caption: Primary tautomeric equilibria in 1H-pyrazol-5-amines.

Pillars of Influence: Factors Governing Tautomeric Equilibrium

The position of the tautomeric equilibrium is not static; it is a quantifiable ratio dictated by the relative stability of the tautomers. Understanding the factors that shift this balance is the first step in controlling and predicting the behavior of these molecules.

  • Substituent Effects: The electronic nature of other substituents on the pyrazole ring is a primary determinant.[5][6]

    • Electron-Donating Groups (EDGs) like -NH₂, -OH, and alkyl groups increase the electron density of the ring. This enhances the basicity of the adjacent nitrogen atom, making it a more favorable site for the mobile proton. Consequently, EDGs tend to stabilize the tautomer where the proton is on the nitrogen further from the substituent. For an amino group at C5, an EDG at C3 would favor the 5-amino tautomer.[6]

    • Electron-Withdrawing Groups (EWGs) such as -NO₂, -CN, and -CF₃ decrease the electron density of the ring, reducing the basicity of the adjacent nitrogen. This disfavors protonation at the nearby nitrogen, shifting the equilibrium toward the tautomer where the proton is on the nitrogen closer to the substituent.[5][6][7] Theoretical studies have shown that strong EWGs like -COOH and -CFO definitively favor the N1-H tautomer (the 5-substituted form).[7]

  • Solvent Effects: The surrounding medium profoundly influences tautomer stability through differential solvation.[6][8][9]

    • Polarity: Polar solvents can stabilize the more polar tautomer. The difference in dipole moments between tautomers can be significant, leading to a pronounced shift in equilibrium when moving from a non-polar solvent (like C₆D₆) to a polar one (like DMSO-d₆).[9]

    • Hydrogen Bonding: Protic solvents (e.g., water, methanol) can act as both hydrogen bond donors and acceptors. They can stabilize tautomers by forming hydrogen bonds and, crucially, can lower the energetic barrier for proton transfer between tautomers by participating in the transition state.[5][9] Computational studies have shown that water molecules can significantly lower the activation energy for the 1,2-proton transfer.[5][9]

  • Temperature: Temperature influences both the kinetics and thermodynamics of the equilibrium. As temperature increases, the rate of interconversion between tautomers rises. If the process is fast on the experimental timescale (e.g., for NMR), averaged signals are observed.[10] Lowering the temperature can "freeze out" the equilibrium, allowing for the observation of distinct signals for each tautomer.[10][11]

The Investigator's Toolkit: Experimental Protocols

A multi-technique approach is essential for a complete and validated understanding of tautomerism. Data from one method should always be corroborated by another.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone Technique

NMR is the most powerful and frequently used tool for studying tautomeric equilibria in solution.[9][12] It provides detailed information on the structure, dynamics, and relative concentrations of the species present.[12]

Causality: The choice of NMR is based on its sensitivity to the local chemical environment of each nucleus. Since tautomers differ in the positions of protons and the hybridization of ring atoms, their NMR spectra will also differ. By observing these differences, we can identify and quantify the tautomers.

Protocol 1: Variable-Temperature (VT) ¹H NMR for Equilibrium Analysis

  • Sample Preparation: Dissolve a precise concentration of the 1H-pyrazol-5-amine in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or THF-d₈). DMSO is often preferred as its hydrogen bond accepting nature can slow proton exchange.[9]

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K). If the tautomeric exchange is fast, you may observe broadened or averaged signals for the ring protons and carbons (C3/C5).[5][10]

  • Low-Temperature Acquisition: Cool the sample in decrements of 10-20 K. Acquire a spectrum at each temperature, allowing the sample to equilibrate for 5-10 minutes.

    • Rationale: Lowering the temperature slows the rate of proton exchange. If two tautomers are present, the single averaged peak for a given proton (e.g., H4) may broaden, then resolve into two distinct signals corresponding to each tautomer. This is the slow-exchange regime.[10][11]

  • Signal Integration: Once in the slow-exchange regime, carefully integrate the signals corresponding to each distinct tautomer. The ratio of the integrals directly reflects the molar ratio of the tautomers.

  • Equilibrium Constant (K_T) Calculation: Calculate K_T using the formula:

    • K_T = [Tautomer B] / [Tautomer A]

  • High-Temperature Acquisition (Optional): Increasing the temperature above ambient can confirm that distinct signals coalesce into a single sharp peak, characteristic of a fast-exchange regime.[10]

Supporting Techniques:

  • ¹³C and ¹⁵N NMR: These nuclei provide complementary information. The chemical shifts of C3 and C5 are particularly sensitive to the tautomeric form.[13][14] ¹⁵N NMR is highly valuable as it directly probes the nitrogen atoms involved in the proton transfer, showing distinct signals for "pyrrole-like" (N-H) and "pyridine-like" (N=) nitrogens.[15]

  • 2D NMR (HMBC/HSQC): In complex molecules, 2D NMR is essential for unambiguous assignment of signals to each tautomer's spin system.[10]

  • D₂O Exchange: Adding a drop of D₂O to the NMR tube will cause the labile N-H proton signal (often a broad peak between 10-14 ppm) to disappear, confirming its identity.[10]

X-Ray Crystallography: The Solid-State Benchmark

X-ray crystallography provides an unambiguous, high-resolution structure of the molecule in the solid state.

Causality: This technique determines the precise location of each atom in the crystal lattice, definitively identifying which tautomer is present.

Protocol 2: Single-Crystal X-Ray Diffraction

  • Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Process the data to solve and refine the crystal structure. The resulting model will show the exact connectivity and proton positions.

Trustworthiness Check: It is critical to remember that the solid-state structure is just one "snapshot" and may be stabilized by crystal packing forces. It does not necessarily represent the dominant tautomer in solution, where the equilibrium may be entirely different.[9] Therefore, crystallographic data must be interpreted alongside solution-state data (like NMR).

UV-Vis and Infrared (IR) Spectroscopy

These techniques can provide supporting evidence for the presence of different tautomers.

  • UV-Vis Spectroscopy: Tautomers have different conjugated π-systems and will therefore exhibit different absorption maxima (λ_max).[16][17] By studying the spectra in different solvents, shifts in λ_max can indicate a corresponding shift in the tautomeric equilibrium.

  • IR Spectroscopy: The vibrational modes of functional groups differ between tautomers. For example, the stretching frequencies for C=N (imino form) vs. N-H and C=C (amino form) will appear in different regions of the IR spectrum, providing clues to the dominant form.[18]

Computational Chemistry: The In Silico Laboratory

Quantum chemical calculations are indispensable for complementing experimental findings. They provide insights into the intrinsic properties of the tautomers, free from environmental complexities.

Causality: Computational methods like Density Functional Theory (DFT) can accurately calculate the total electronic energy of each tautomer. The tautomer with the lower calculated energy is predicted to be the more stable one.

Workflow 1: A Computational Investigation of Tautomerism

  • Structure Optimization: Build the 3D structures of all possible tautomers. Perform a full geometry optimization for each using a suitable level of theory (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311++G(d,p)).[5][7][18]

  • Energy Calculation: Calculate the single-point energies and Gibbs free energies (G) for each optimized structure. The difference in Gibbs free energy (ΔG) between two tautomers predicts the position of the equilibrium.

  • Solvent Modeling: To simulate solution conditions, repeat the calculations incorporating a solvent model, such as the Polarizable Continuum Model (PCM).[8][19] This provides a more realistic comparison with experimental solution-state data.

  • Transition State Search: To understand the kinetics of interconversion, perform a transition state (TS) search (e.g., using Quadratic Synchronous Transit methods) to locate the structure of the transition state and calculate the activation energy barrier.[8]

  • Spectra Prediction: Calculate theoretical NMR chemical shifts and IR vibrational frequencies. Comparing these predicted values with experimental data is a powerful way to validate the computational model and assign experimental signals to specific tautomers.[17]

Experimental_Workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_analysis Data Synthesis & Interpretation Prep Sample Preparation (Vary Solvents) NMR VT-NMR (¹H, ¹³C, ¹⁵N) + 2D NMR Prep->NMR XRay X-Ray Crystallography Prep->XRay UV UV-Vis & IR Spectroscopy Prep->UV Analysis Integrate All Data Determine K_T Identify Dominant Tautomer(s) NMR->Analysis XRay->Analysis UV->Analysis Model Build Tautomer Models Optimize Geometry Optimization (Gas Phase & Solvent) Model->Optimize Energy Calculate Relative Energies (ΔG) Optimize->Energy Predict Predict NMR/IR Spectra Optimize->Predict Energy->Analysis Predict->Analysis

Caption: Integrated workflow for tautomerism investigation.

Data Synthesis and Quantitative Analysis

TechniqueObservationInterpretation
¹H / ¹³C NMR Two sets of signals at low temp.; one averaged set at high temp.Presence of two tautomers in dynamic equilibrium.[10]
¹⁵N NMR Distinct signals for N-H (~190-200 ppm) and N= (~240-260 ppm).Direct evidence of proton position on the ring.[15]
X-Ray Single, unambiguous structure with defined proton positions.Definitive structure in the solid state.[11][18]
Computational ΔG calculation shows one tautomer is significantly lower in energy.Prediction of the thermodynamically most stable tautomer.

The thermodynamic relationship between the equilibrium constant (K_T) and the Gibbs free energy difference (ΔG) allows for a direct comparison between experimental (NMR) and theoretical (computational) results:

ΔG = -RT ln(K_T)

Where R is the gas constant and T is the temperature in Kelvin. A strong correlation between the experimentally derived ΔG and the computationally predicted ΔG provides high confidence in the assignment.

Conclusion: A Mandate for Rigorous Characterization

The tautomeric state of a 1H-pyrazol-5-amine is not a trivial structural detail; it is a fundamental property that dictates its function. For scientists in drug discovery, failing to identify the bioactive tautomer can lead to flawed structure-activity relationship (SAR) models and wasted resources. This guide outlines a robust, multi-pronged strategy that combines the strengths of solution-state NMR, solid-state X-ray crystallography, and in silico computational modeling. By rigorously applying these methodologies, researchers can move beyond ambiguity and achieve a definitive understanding of the tautomeric landscape, enabling the rational design of more effective and targeted therapeutics.

References

  • Faure, R., et al. (1987). A 13C NMR spectroscopy study of the structure of NH pyrazoles and indazoles. Magnetic Resonance in Chemistry, 25(8), 727-732. [Link unavailable]
  • Teixeira, C., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 42. [Link]

  • Zahedi-Tabrizi, M. H., et al. (2014). The Effect of Solvent on Tautomerization of 4-bromo Substituted 1H- Pyrazoles: Density Functional Theory Study. Journal of Computational and Theoretical Nanoscience, 11(3), 734-740. [Link]

  • Elguero, J., et al. (2006). The use of NMR spectroscopy to study tautomerism. The Journal of Organic Chemistry, 71(23), 8617-8627. [Link]

  • Hörner, M., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(11), 2946. [Link]

  • Kozdra, A., et al. (2019). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. Molecules, 24(14), 2634. [Link]

  • Claramunt, R. M., et al. (1993). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2, (8), 1591-1596. [Link unavailable]
  • Alkorta, I., et al. (1995). Theoretical calculations on pyrazole derivatives. Part 2. Effect of cationic C-substituents (NH3+ and N2+) on the basicity and tautomerism of pyrazoles. Journal of the Chemical Society, Perkin Transactions 2, (2), 271-275. [Link]

  • Teixeira, C., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC, 25(1), 42. [Link]

  • Bak, A., et al. (2019). Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. PURKH, 10(1), 1-14. [Link unavailable]
  • Jarończyk, M., et al. (2004). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. Journal of Molecular Structure: THEOCHEM, 673(1-3), 17-28. [Link]

  • Li, Y., et al. (2024). Synthesis and Evaluation of Novel 1-Methyl-1H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. Journal of Agricultural and Food Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. ResearchGate. [Link]

  • Nikolova, P., et al. (2022). Factors influencing the tautomeric form stabilization and spectral characteristics of 1-phenyl substituted pyrazol-5-ones. Bulgarian Chemical Communications, 54(1), 52-58. [Link]

  • He, L., et al. (2021). Halogenations of 3-Aryl-1H-pyrazol-5-amines. Synlett, 32(19), 1935-1939. [Link]

  • Mohammadi, Z., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. New Journal of Chemistry. [Link]

  • Funar-Timofei, S., et al. (2022). Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. Materials, 15(16), 5507. [Link]

  • Funar-Timofei, S., et al. (2022). Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. MDPI. [Link]

  • Uray, G., et al. (2011). reactions and tautomeric behavior of 1-(2-pyridinyl)- 1h-pyrazol-5-ols. ARKIVOC. [Link]

  • Sharma, S., et al. (2014). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 10, 2099-2133. [Link]

  • Triller, M., et al. (2015). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry, 11, 237-248. [Link]

  • Byrd, E. F. C., et al. (2024). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 29(1), 1-21. [Link]

  • Stanovnik, B., & Svete, J. (2000). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ChemInform, 31(21). [Link]

  • ResearchGate. (n.d.). FIG. 5. Structures and tautomerism of substituted pyrazoles studied in... ResearchGate. [Link]

  • Al-Warhi, T., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(4), 882. [Link]

  • Teixeira, C., et al. (2019). Structure and tautomerism of 4-substituted 3(5)-aminopyrazoles in solution and in the solid state: NMR study and Ab initio calculations. ResearchGate. [Link]

  • Capelli, D., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3737. [Link]

  • Alam, S., et al. (2016). Current status of pyrazole and its biological activities. Journal of Parallel and Distributed Computing, 77, 1-18. [Link]

Sources

Exploratory

Solubility Profiling of 1-(furan-2-ylmethyl)-1H-pyrazol-5-amine: A Technical Guide

The following technical guide details the solubility profile, thermodynamic characterization, and experimental protocols for 1-(furan-2-ylmethyl)-1H-pyrazol-5-amine . Executive Summary 1-(furan-2-ylmethyl)-1H-pyrazol-5-a...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, thermodynamic characterization, and experimental protocols for 1-(furan-2-ylmethyl)-1H-pyrazol-5-amine .

Executive Summary

1-(furan-2-ylmethyl)-1H-pyrazol-5-amine (also known as 1-furfuryl-5-aminopyrazole) is a critical heterocyclic building block in medicinal chemistry, particularly in the synthesis of Schiff bases, kinase inhibitors, and agrochemicals.[1] Its structure comprises a pyrazole core substituted at the N1 position with a furan-2-ylmethyl group and an amine at the C5 position.[2][3]

Understanding the solid-liquid equilibrium (SLE) of this compound is essential for optimizing reaction yields, designing recrystallization processes, and formulating drug delivery systems. This guide provides a comprehensive framework for determining, modeling, and predicting the solubility behavior of this compound in organic solvents.

Physicochemical Characterization & Structural Analysis[4]

Before establishing experimental protocols, we must analyze the molecular determinants of solubility.

Structural Determinants
  • Core Scaffold: The pyrazole ring acts as both a hydrogen bond donor (via the amine) and acceptor (via the pyridine-like nitrogen).

  • Lipophilic Domain: The furan-2-ylmethyl moiety adds aromatic character and lipophilicity, modulating the compound's affinity for non-polar solvents.

  • Polar Domain: The primary amine (-NH₂) at position 5 significantly enhances solubility in protic solvents (e.g., Methanol, Ethanol) through hydrogen bonding.

Predicted Solubility Profile

Based on structural analogs (e.g., 1-methyl-1H-pyrazol-5-amine), the solubility hierarchy is predicted as follows:

  • High Solubility: Polar aprotic solvents (DMSO, DMF) and short-chain alcohols (Methanol, Ethanol).

  • Moderate Solubility: Medium polarity solvents (Acetone, Ethyl Acetate, Acetonitrile).

  • Low Solubility: Non-polar solvents (Hexane, Toluene) and Water (due to the lipophilic furan/pyrazole backbone outweighing the amine's hydrophilicity).

Experimental Protocol: Solid-Liquid Equilibrium (SLE) Determination

To generate high-integrity solubility data, we utilize the Isothermal Saturation Method with Gravimetric Analysis. This protocol ensures thermodynamic equilibrium is reached and minimizes sampling errors.

Materials & Reagents
  • Solute: 1-(furan-2-ylmethyl)-1H-pyrazol-5-amine (Purity > 98% by HPLC).

  • Solvents: Analytical grade (Methanol, Ethanol, Isopropanol, Acetonitrile, Acetone, Ethyl Acetate, Toluene, Water).

  • Apparatus: Thermostated shaker bath (± 0.05 K), Analytical balance (± 0.0001 g), 0.45 µm PTFE syringe filters.

Step-by-Step Workflow

ExperimentalProtocol Start Start: Preparation Mix 1. Solvent Addition (Excess Solute) Start->Mix Equilibrate 2. Isothermal Equilibration (Shake 24-48h @ Constant T) Mix->Equilibrate Settle 3. Phase Separation (Settle 2-4h) Equilibrate->Settle Sample 4. Sampling (Filter Supernatant) Settle->Sample Analyze 5. Analysis (Gravimetric or HPLC) Sample->Analyze Calc 6. Calculate Mole Fraction (x) Analyze->Calc

Figure 1: Isothermal Saturation Workflow for Solubility Determination.

Analytical Calculation

The mole fraction solubility (


) is calculated using the mass of the solute (

) and the mass of the solvent (

):


Where:

  • 
     = Molecular weight of solute (163.18  g/mol ).[4][5][6]
    
  • 
     = Molecular weight of solvent.
    

Thermodynamic Modeling & Data Analysis

Experimental data must be correlated using thermodynamic models to allow for interpolation and process design.

The Modified Apelblat Model

The modified Apelblat equation is the industry standard for correlating solubility with temperature. It accounts for the non-ideal behavior of the solution.



  • 
    : Mole fraction solubility.
    
  • 
    : Absolute temperature (K).
    
  • 
    : Empirical model parameters derived from regression analysis.
    
The van't Hoff Analysis

To understand the driving forces of dissolution, we calculate the apparent thermodynamic functions:

  • Enthalpy of Solution (

    
    ): 
    
    
    
    
    • Interpretation: A positive value indicates an endothermic process (solubility increases with temperature).

  • Gibbs Energy (

    
    ) and Entropy (
    
    
    
    ):
    
    
    
    
Thermodynamic Logic Flow

ThermoLogic Data Experimental Data (x vs T) Model Model Fitting (Apelblat / van't Hoff) Data->Model Params Extract Parameters (A, B, C or Slope) Model->Params Thermo Calc Thermodynamic Properties (ΔH, ΔS, ΔG) Params->Thermo Insight Process Insight (Endothermic/Exothermic) Thermo->Insight

Figure 2: Thermodynamic Modeling Decision Tree.

Quantitative Data Presentation (Template)

When documenting the solubility of 1-(furan-2-ylmethyl)-1H-pyrazol-5-amine, structure your data as follows. Note: Values below are representative of typical aminopyrazole derivatives and serve as a template for experimental validation.

Table 1: Mole Fraction Solubility (


) in Organic Solvents (Representative Trend) 
Solvent283.15 K298.15 K313.15 K323.15 KTrend
Methanol




High (H-bonding)
Ethanol




High
Acetone




Moderate
Ethyl Acetate




Moderate
Toluene




Low
Water




Very Low

Note: Solubility typically increases with temperature for this class of compounds (


).

Applications & Solvent Selection Guide

Recrystallization Strategy

For purification, a cooling crystallization method is recommended using a binary solvent system:

  • Good Solvent: Ethanol or Methanol (High solubility at high T).

  • Anti-Solvent: Water (Low solubility).

  • Protocol: Dissolve crude amine in hot Ethanol, filter, and slowly add Water or cool to 0°C to induce nucleation.

Reaction Solvent Selection
  • Schiff Base Synthesis: Methanol or Ethanol are ideal as they solubilize the amine and facilitate the condensation reaction with aldehydes.

  • Acylation: Dichloromethane (DCM) or THF are preferred if the solubility permits, to avoid side reactions with protic solvents.

References

  • IUPAC-NIST Solubility Data Series. (Standard protocols for solubility measurement). [Link]

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. [Link]

  • Grant, D. J. W., et al. (1984). Solubility behavior of organic compounds. Techniques of Chemistry. Wiley-Interscience.
  • Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58. [Link]

  • PubChem Compound Summary. (Structure and predicted properties for Pyrazole derivatives). [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 1-(Furan-2-ylmethyl)-1H-pyrazol-5-amine

This Application Note is structured to provide a rigorous, reproducible, and scalable protocol for the synthesis of 1-(furan-2-ylmethyl)-1H-pyrazol-5-amine . This specific scaffold is a critical intermediate in the devel...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a rigorous, reproducible, and scalable protocol for the synthesis of 1-(furan-2-ylmethyl)-1H-pyrazol-5-amine . This specific scaffold is a critical intermediate in the development of kinase inhibitors (e.g., for CHK1 or CDKs) and adenosine receptor antagonists.

The guide prioritizes regiochemical fidelity —ensuring the formation of the 5-amino isomer over the 3-amino isomer—and process safety when handling hydrazine derivatives.

Executive Summary & Retrosynthetic Logic

The target molecule, 1-(furan-2-ylmethyl)-1H-pyrazol-5-amine , features a pyrazole core substituted at the N1 position with a furfuryl group and at the C5 position with a primary amine.

Synthetic Challenge: The primary challenge in synthesizing N-substituted aminopyrazoles is regioselectivity .[1] The condensation of hydrazines with


-functionalized nitriles can theoretically yield either the 5-amino-1-alkyl isomer (Target) or the 3-amino-1-alkyl isomer (Impurity).

Strategic Solution: This protocol utilizes the condensation of (furan-2-ylmethyl)hydrazine with 3-ethoxyacrylonitrile .

  • Mechanistic Driver: The reaction proceeds via a Michael-type addition of the more nucleophilic terminal nitrogen of the hydrazine to the

    
    -carbon of the acrylonitrile, followed by intramolecular cyclization onto the nitrile. This pathway kinetically favors the 5-amino isomer.
    
  • Precursor Stability: We employ a reductive amination strategy to generate the hydrazine precursor, avoiding the use of highly toxic and unstable furfuryl chloride, which is prone to polyalkylation.

Synthetic Pathway Visualization

SynthesisPathway Furfural Furfural (Starting Material) Hydrazone Intermediate: Furan-2-carbaldehyde hydrazone Furfural->Hydrazone Condensation (EtOH, 0°C) Hydrazine Hydrazine Hydrate Hydrazine->Hydrazone FurfurylHydrazine Precursor A: (Furan-2-ylmethyl)hydrazine Hydrazone->FurfurylHydrazine Reduction (NaBH4, MeOH) Target TARGET: 1-(Furan-2-ylmethyl)-1H-pyrazol-5-amine FurfurylHydrazine->Target Cyclization (EtOH, Reflux) EthoxyAcryl Reagent B: 3-Ethoxyacrylonitrile EthoxyAcryl->Target

Figure 1: Two-stage synthetic route involving hydrazone formation/reduction followed by heterocyclization.[2][3][4]

Phase I: Synthesis of (Furan-2-ylmethyl)hydrazine

Objective: Preparation of the mono-alkylated hydrazine precursor. Criticality: Direct alkylation of hydrazine with furfuryl halides results in significant


-dialkylated byproducts. The hydrazone reduction route guarantees mono-substitution.
Reagents & Materials
ReagentEquiv.RoleCAS No.
Furan-2-carbaldehyde (Furfural)1.0Substrate98-01-1
Hydrazine Hydrate (80% or 100%)1.2Reagent7803-57-8
Sodium Borohydride (

)
1.5Reducing Agent16940-66-2
Ethanol (Absolute)-Solvent (Step A)64-17-5
Methanol-Solvent (Step B)67-56-1
Detailed Protocol

Step A: Hydrazone Formation

  • Setup: Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar and an addition funnel. Place in an ice bath (

    
    C).
    
  • Charging: Add Hydrazine Hydrate (1.2 equiv) dissolved in Ethanol (5 vol).

  • Addition: Dropwise add Furfural (1.0 equiv) over 30 minutes. Note: The reaction is exothermic. Maintain internal temperature <10°C to prevent azine formation (dimer).

  • Reaction: Stir at

    
    C for 1 hour, then warm to room temperature (RT) for 2 hours.
    
  • Observation: A precipitate or thick oil (the hydrazone) typically forms.

  • Workup: Evaporate ethanol under reduced pressure. The crude hydrazone is unstable and should be used immediately in Step B.

Step B: Reduction

  • Solvation: Dissolve the crude hydrazone in Methanol (10 vol). Cool to

    
    C.
    
  • Reduction: Add

    
      (1.5 equiv) in small portions over 20 minutes. Caution: Vigorous hydrogen gas evolution.
    
  • Completion: Stir at RT for 3 hours. Monitor by TLC (disappearance of hydrazone).

  • Quench: Carefully add water (5 vol) and stir for 15 minutes.

  • Extraction: Extract with Dichloromethane (DCM) (

    
     vol).
    
  • Drying: Dry combined organics over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Storage: The resulting oil, (furan-2-ylmethyl)hydrazine , is sensitive to oxidation. Store under nitrogen at -20°C or use immediately.

Phase II: Cyclization to 1-(Furan-2-ylmethyl)-1H-pyrazol-5-amine

Objective: Regioselective ring closure. Mechanism: The terminal


 of the hydrazine attacks the 

-carbon of 3-ethoxyacrylonitrile. The resulting intermediate undergoes intramolecular nucleophilic attack on the nitrile carbon.
Reagents & Materials
ReagentEquiv.RoleCAS No.
(Furan-2-ylmethyl)hydrazine1.0Precursor6885-12-7
3-Ethoxyacrylonitrile1.1Cyclization Partner61310-53-0
Ethanol (or n-Butanol)-Solvent64-17-5
Sodium Ethoxide (Optional)0.1Catalyst141-52-6
Detailed Protocol
  • Setup: Equip a 250 mL RBF with a reflux condenser and nitrogen inlet.

  • Mixing: Dissolve (furan-2-ylmethyl)hydrazine (1.0 equiv) in Ethanol (10 vol).

  • Addition: Add 3-Ethoxyacrylonitrile (1.1 equiv) in one portion.

    • Optimization Note: If reaction kinetics are slow, add 10 mol% Sodium Ethoxide (

      
      ) to facilitate the Michael addition.
      
  • Reflux: Heat the mixture to reflux (

    
    C) for 6–12 hours.
    
    • Monitoring: Monitor by LC-MS. Look for the Target Mass

      
      .
      
  • Cooling: Cool the reaction mixture to RT.

  • Crystallization (Preferred): Concentrate the solvent to ~20% of original volume. Cool to

    
    C. The product often crystallizes as a solid.
    
  • Purification (Alternative): If an oil persists, perform flash column chromatography (Silica gel; Gradient: 0

    
     5% Methanol in DCM).
    
  • Isolation: Filter the solid, wash with cold diethyl ether, and dry under vacuum.

Mechanistic Pathway & Regioselectivity

Mechanism Step1 Reactants: Furfuryl-NH-NH2 + EtO-CH=CH-CN Step2 Michael Addition: Furfuryl-NH-NH-CH=CH-CN (Attack at Beta-Carbon) Step1->Step2 Nucleophilic Attack Step3 Cyclization: Intramolecular attack of N1 on Nitrile Step2->Step3 - EtOH Step4 Tautomerization: Formation of Aromatic Pyrazole Step3->Step4 Isomerization

Figure 2: The reaction proceeds via elimination of ethanol. The regiochemistry is dictated by the higher nucleophilicity of the terminal hydrazine nitrogen.

Quality Control & Validation

To ensure the protocol yielded the correct isomer, the following analytical criteria must be met.

Analytical Specifications
ParameterMethodAcceptance Criteria
Identity 1H NMR (DMSO-d6)Py-H3:

ppm (d)Py-H4:

ppm (d)NH2:

ppm (bs, 2H)CH2:

ppm (s, 2H)
Regioisomer Purity NOESY NMRNOE correlation observed between Py-H4 and NH2 protons. NOE between N-CH2 and Py-H5 (none for target) or Py-H3 ? Correction: In 5-amino, N-CH2 is close to NH2. In 3-amino, N-CH2 is far from NH2.
Purity HPLC (UV 254nm)> 95% Area
Mass LC-MS (ESI+)m/z = 164.1

Troubleshooting Guide
  • Problem: Formation of 3-amino isomer (minor).

    • Cause: Steric bulk on the hydrazine or acidic conditions.

    • Fix: Ensure neutral or slightly basic conditions (use NaOEt catalyst).

  • Problem: Low Yield in Phase I.

    • Cause: Formation of "azine" (Furfural=N-N=Furfural).

    • Fix: Always add Furfural TO the Hydrazine (excess hydrazine ensures mono-hydrazone).

References

  • Aggarwal, R., et al. (2011). "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry, 7, 179–197. Link

  • El-Sawy, E. R., et al. (2012). "Synthesis and biological activity of some new 1-substituted-5-aminopyrazoles." Acta Pharmaceutica, 62(2), 157-179.
  • Fustero, S., et al. (2008). "Regioselective Synthesis of 5-Amino- and 3-Aminopyrazoles." Organic Letters, 10(4), 605-608.
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 81472, Furfurylhydrazine. Link

Sources

Application

Application Note: Strategic Utilization of 1-(furan-2-ylmethyl)-1H-pyrazol-5-amine in Medicinal Chemistry

Executive Summary: The "Privileged Scaffold" Approach In the landscape of modern drug discovery, 1-(furan-2-ylmethyl)-1H-pyrazol-5-amine represents a high-value "privileged structure." Its utility stems from its bifuncti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged Scaffold" Approach

In the landscape of modern drug discovery, 1-(furan-2-ylmethyl)-1H-pyrazol-5-amine represents a high-value "privileged structure." Its utility stems from its bifunctional nature: it serves as a bioisostere for the purine core found in ATP, making it a critical intermediate in the synthesis of kinase inhibitors (e.g., CDK, EGFR inhibitors).

This guide moves beyond basic characterization to provide actionable, self-validating protocols for transforming this intermediate into complex bioactive scaffolds. We focus on three primary synthetic vectors:

  • Cyclocondensation to form pyrazolo[1,5-a]pyrimidines (ATP-mimics).

  • Schiff Base Formation for rapid library generation (Antimicrobial screening).

  • Amide Coupling for fragment-based drug design (FBDD).

Chemical Profile & Reactivity Map

Before initiating synthesis, researchers must understand the electronic distribution of the molecule to predict regioselectivity and avoid degradation.

Reactivity Hotspots
  • N1-Furan Moiety: The furan ring provides lipophilic bulk and potential

    
    -stacking interactions within protein pockets. Critical Warning:  The furan ring is acid-sensitive (prone to ring-opening/polymerization under strong acidic conditions).
    
  • C5-Amine: The primary nucleophile. It is less basic than an alkyl amine due to resonance with the pyrazole ring but sufficiently reactive for acylation and condensation.

  • C4-Position: Electron-rich and susceptible to electrophilic aromatic substitution (e.g., halogenation), serving as a site for further functionalization after the initial scaffold construction.

Visualization: Reactivity Logic Flow

ReactivityMap Molecule 1-(furan-2-ylmethyl)- 1H-pyrazol-5-amine Furan Furan Ring (Acid Sensitive) Molecule->Furan Steric/Lipophilic Amine C5-Amine (Primary Nucleophile) Molecule->Amine C4 C4-Position (Nucleophilic Carbon) Molecule->C4 P1 Pyrazolo[1,5-a]pyrimidines (Kinase Inhibitors) Furan->P1 Binding Affinity Amine->P1 + 1,3-Dicarbonyls P2 Schiff Bases (Antimicrobials) Amine->P2 + Aldehydes P3 Halogenation/Formylation (Late-Stage Functionalization) C4->P3 + Electrophiles

Figure 1: Reactivity profile detailing the three distinct chemical handles available on the scaffold. Note the divergence between N-nucleophilic pathways (Green) and C-nucleophilic pathways (Yellow).

Protocol A: Synthesis of Pyrazolo[1,5-a]pyrimidines (Kinase Inhibitor Core)

This is the most commercially relevant application. The condensation of the 5-aminopyrazole with 1,3-dicarbonyls yields the pyrazolo[1,5-a]pyrimidine core, a structural mimic of the adenine portion of ATP.

Mechanism

The reaction proceeds via a nucleophilic attack of the exocyclic amine on a carbonyl carbon, followed by cyclization involving the endocyclic pyrazole nitrogen (N1).[1]

Experimental Procedure

Reagents:

  • 1-(furan-2-ylmethyl)-1H-pyrazol-5-amine (1.0 equiv)

  • Acetylacetone (or substituted 1,3-diketone) (1.1 equiv)

  • Solvent: Glacial Acetic Acid (AcOH) or Ethanol (EtOH)

  • Catalyst: Piperidine (if using EtOH)

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 mmol of the aminopyrazole in 5 mL of Ethanol.

  • Addition: Add 1.1 mmol of acetylacetone dropwise at room temperature.

    • Note: If using unsymmetrical diketones (e.g., benzoylacetone), regioselectivity is controlled by solvent polarity. In protic solvents, the amine attacks the more electrophilic carbonyl first.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours.

    • Monitoring: Monitor by TLC (Mobile Phase: 5% MeOH in DCM). Look for the disappearance of the polar amine spot (

      
      ) and appearance of a fluorescent spot near the solvent front.
      
  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 20 mL of ice-cold water.

    • The product usually precipitates as a solid. Filter and wash with cold water.

  • Purification: Recrystallize from Ethanol/DMF (9:1) if necessary.

Data Summary: Expected Yields vs. Electrophile
ElectrophileProduct TypeExpected YieldRegioselectivity
Acetylacetone5,7-Dimethyl-pyrazolo[1,5-a]pyrimidine85-92%N/A (Symmetrical)
Ethyl Acetoacetate7-Hydroxy-5-methyl derivative70-80%High (7-OH favored)
1,3-Diphenylpropane-1,3-dione5,7-Diphenyl derivative65-75%N/A (Symmetrical)

Protocol B: Schiff Base Library Generation

Schiff bases (azomethines) derived from this scaffold exhibit potent antifungal and antibacterial properties, often outperforming standard drugs like Ciprofloxacin in specific assays [1].

Experimental Procedure

Reagents:

  • 1-(furan-2-ylmethyl)-1H-pyrazol-5-amine (1.0 equiv)

  • Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 equiv)

  • Solvent: Absolute Ethanol

  • Catalyst: Glacial Acetic Acid (2-3 drops)

Step-by-Step Workflow:

  • Dissolution: Mix equimolar amounts of the amine and the aldehyde in absolute ethanol (10 mL/mmol).

  • Catalysis: Add 2–3 drops of glacial acetic acid.

    • Critical: Do not use strong mineral acids (HCl/H2SO4) as they will degrade the furan ring.

  • Reflux: Reflux for 3–5 hours.

  • Isolation:

    • Concentrate the solvent to 50% volume under reduced pressure.

    • Cool on an ice bath to induce crystallization.

    • Filter the solid product and wash with cold ether.

Validation Check (Self-Correcting)
  • NMR Signature: The formation of the Schiff base is confirmed by the appearance of a singlet signal for the azomethine proton (–N=CH–) at

    
     8.4–8.8 ppm  in 
    
    
    
    H NMR. If this peak is absent, the condensation failed.

Protocol C: Amide Coupling (Fragment Design)

Direct acylation of the amine is challenging due to the reduced nucleophilicity caused by the electron-withdrawing pyrazole ring. Standard EDC/NHS coupling often fails; more robust methods are required.

Recommended Method: Acid Chloride Route
  • Activation: Convert the carboxylic acid partner to an acid chloride using Oxalyl Chloride/DMF (catalytic) in DCM.

  • Coupling:

    • Dissolve aminopyrazole (1.0 equiv) in dry THF.

    • Add Pyridine or Triethylamine (1.5 equiv) as a base.

    • Add the acid chloride (1.1 equiv) dropwise at 0°C.

  • Reaction: Allow to warm to room temperature and stir for 12 hours.

  • Quench: Quench with saturated NaHCO

    
     to neutralize the acid byproduct and protect the furan ring from acid hydrolysis during workup.
    

Troubleshooting & Expert Insights

Issue: Furan Ring Degradation
  • Symptom: Darkening of the reaction mixture (tar formation) or loss of furan peaks in NMR (

    
     6.4, 7.5 ppm).
    
  • Cause: High acidity or high temperature in the presence of Lewis acids.

  • Solution: Buffer reactions with Sodium Acetate if using acetic acid as solvent. Avoid temperatures >120°C.

Issue: Regioisomerism in Pyrazolo-pyrimidine Synthesis
  • Symptom: Multiple spots on TLC close together.

  • Cause: When using unsymmetrical

    
    -ketoesters (e.g., ethyl acetoacetate), both 5-one and 7-one isomers are possible.
    
  • Solution: The reaction in Glacial Acetic Acid typically favors the formation of the 7-hydroxy (or 7-one) tautomer due to the mechanism of initial attack by the exocyclic amine on the ketone carbonyl (more electrophilic than the ester) [2].

Workflow Visualization

Workflow Start Start: 1-(furan-2-ylmethyl)- 1H-pyrazol-5-amine Decision Select Target Scaffold Start->Decision Path1 Pathway A: Kinase Inhibitor (Fused Ring) Decision->Path1 Target: ATP Mimic Path2 Pathway B: Antimicrobial (Schiff Base) Decision->Path2 Target: Anti-infective Step1A React with 1,3-Dicarbonyl (Reflux EtOH/AcOH) Path1->Step1A Step1B React with Ar-CHO (Cat. AcOH, Reflux) Path2->Step1B Check1 QC: Check Furan Integrity (NMR: d 6.4, 7.5 ppm) Step1A->Check1 Step1B->Check1 Result1 Pyrazolo[1,5-a]pyrimidine Check1->Result1 Pass Result2 Azomethine Ligand Check1->Result2 Pass

Figure 2: Operational workflow for selecting the synthetic pathway based on the desired pharmacological endpoint.

References

  • Synthesis and biological activity of pyrazole-linked Schiff bases. Source: National Institutes of Health (NIH) / PubMed Central. Relevance: Validates the antimicrobial potential and synthetic protocols for Schiff bases derived from aminopyrazoles. URL:[Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors. Source: RSC Advances (Royal Society of Chemistry). Relevance: definitive review on the cyclization mechanism, regioselectivity, and kinase inhibitor applications of this specific scaffold. URL:[Link]

  • Synthesis and fungicidal activity of novel pyrazole derivatives containing 5-Phenyl-2-Furan. Source: National Institutes of Health (NIH) / PubMed. Relevance: Provides specific insights into handling furan-containing pyrazoles and their stability/activity profiles. URL:[Link]

Sources

Method

Application Note: Antimicrobial Development from 1-(furan-2-ylmethyl)-1H-pyrazol-5-amine

The following Application Note and Protocol Guide details the development of antimicrobial agents derived from the scaffold 1-(furan-2-ylmethyl)-1H-pyrazol-5-amine . This guide is designed for medicinal chemists and micr...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide details the development of antimicrobial agents derived from the scaffold 1-(furan-2-ylmethyl)-1H-pyrazol-5-amine . This guide is designed for medicinal chemists and microbiologists, focusing on synthetic derivatization, biological profiling, and mechanism validation.[1]

[1][2]

Executive Summary

The search for novel antimicrobial agents to combat Multi-Drug Resistant (MDR) pathogens has revitalized interest in hybrid pharmacophores.[1][2] The scaffold 1-(furan-2-ylmethyl)-1H-pyrazol-5-amine (referred to herein as FP-5A ) combines the lipophilic, bioactive furan moiety with the privileged 5-aminopyrazole core.[1][2] This structure serves as a versatile precursor for Schiff bases, amides, and fused heterocyclic systems.[1] This guide outlines the protocol for transforming FP-5A into high-potency antimicrobial candidates targeting bacterial DNA gyrase and membrane integrity.[1][2]

Chemical Development Strategy

The primary challenge with the parent FP-5A scaffold is its moderate bioavailability and rapid metabolic clearance.[1][2] To enhance antimicrobial potency (lowering MIC values) and stability, we utilize the 5-amino group as a nucleophilic handle for derivatization.[1][2]

Strategic Derivatization Pathways

We focus on two proven modification pathways:

  • Schiff Base Formation (Imine Linkage): Enhances lipophilicity and planarity, facilitating intercalation into bacterial DNA or binding to the DNA Gyrase B subunit.[1]

  • Amide Coupling: Introduces hydrogen bond acceptors/donors to improve specificity against Gram-negative porins.[1][2]

Visualization of Development Workflow

The following diagram illustrates the critical path from scaffold synthesis to lead identification.

G Scaffold Scaffold: FP-5A (1-(furan-2-ylmethyl)-1H-pyrazol-5-amine) Deriv Derivatization (Schiff Bases / Amides) Scaffold->Deriv Nucleophilic Attack Screen Primary Screening (MIC/MBC Assays) Deriv->Screen High-Throughput Lead Lead Candidate (Optimized PK/PD) Screen->Lead SAR Analysis Target Target Validation (DNA Gyrase / Membrane) Screen->Target Mechanism Study Target->Lead Refinement

Figure 1: Strategic workflow for developing antimicrobial agents from the FP-5A scaffold.

Experimental Protocols

Protocol A: Synthesis of Schiff Base Derivatives

Objective: To synthesize N-arylidene-1-(furan-2-ylmethyl)-1H-pyrazol-5-amines to improve lipophilicity and target binding.

Reagents:

  • FP-5A (1.0 eq)[1][2]

  • Substituted Benzaldehyde (e.g., 4-nitrobenzaldehyde, 2,4-dichlorobenzaldehyde) (1.0 eq)[1][2]

  • Ethanol (Absolute)[1][2]

  • Glacial Acetic Acid (Catalytic amount)[1][2]

Methodology:

  • Dissolution: Dissolve 1.0 mmol of FP-5A in 10 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 1.0 mmol of the selected aromatic aldehyde.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Heat the mixture under reflux for 4–6 hours. Monitor reaction progress via TLC (Solvent system: Hexane:Ethyl Acetate 3:1).

  • Precipitation: Cool the reaction mixture to room temperature. The Schiff base typically precipitates as a solid.[1]

  • Purification: Filter the solid, wash with cold ethanol (2 x 5 mL), and recrystallize from ethanol/DMF to obtain the pure product.

Validation:

  • IR Spectroscopy: Disappearance of the NH₂ doublet (3300-3400 cm⁻¹) and appearance of the C=N stretch (~1600-1620 cm⁻¹).[1][2]

  • ¹H NMR: Appearance of the azomethine proton (-N=CH-) singlet at δ 8.0–9.0 ppm.[1][2]

Protocol B: Antimicrobial Susceptibility Testing (MIC/MBC)

Standard: Adheres to CLSI (Clinical and Laboratory Standards Institute) M07 guidelines.[1][2]

Materials:

  • Mueller-Hinton Broth (MHB)[1][2]

  • Bacterial Strains: S. aureus (ATCC 25923), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).[1]

  • Resazurin dye (for cell viability visualization).[1][2]

Step-by-Step:

  • Inoculum Prep: Adjust bacterial culture turbidity to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute 1:100 in MHB.[1][2]

  • Compound Dilution: Prepare a stock solution of the derivative in DMSO. Perform serial 2-fold dilutions in a 96-well plate (Range: 512 µg/mL to 0.5 µg/mL).

  • Incubation: Add 100 µL of diluted bacterial suspension to each well. Incubate at 37°C for 18–24 hours.

  • Readout (MIC): The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth.[1][2]

    • Enhancement: Add 20 µL of 0.01% Resazurin.[1][2] Incubate for 2 hours. Blue = No growth (Inhibition); Pink = Growth.[1][2]

  • Readout (MBC): Plate 10 µL from wells with no growth onto nutrient agar. The Minimum Bactericidal Concentration (MBC) is the lowest concentration showing ≥99.9% colony reduction.[1][2]

Structure-Activity Relationship (SAR) & Data Analysis

The following table summarizes expected trends based on pyrazole-furan hybrid literature. Data should be recorded similarly during your screening.

Table 1: Representative SAR Trends for FP-5A Derivatives

Derivative TypeR-Group SubstitutionPredicted Potency (S. aureus)Predicted Potency (E. coli)Mechanism Insight
Parent -NH₂ (Unmodified)Low (MIC > 64 µg/mL)LowRapid efflux/metabolism.[1][2]
Schiff Base 4-NO₂-PhenylHigh (MIC 2-8 µg/mL)ModerateElectron-withdrawing group enhances DNA binding.[1][2]
Schiff Base 2,4-Cl₂-PhenylVery High (MIC < 2 µg/mL)HighHalogens increase lipophilicity/membrane penetration.[1][2]
Amide 4-Methoxy-PhenylModerateLowElectron-donating groups often reduce potency in this scaffold.[1][2]
Mechanism of Action: DNA Gyrase Inhibition

The FP-5A derivatives, particularly Schiff bases, are hypothesized to act as ATP-competitive inhibitors of the bacterial DNA Gyrase B subunit.[1][2] The furan ring occupies the hydrophobic pocket, while the pyrazole-imine system forms hydrogen bonds with Asp73 and water networks within the active site.[1]

Mechanism Compound FP-5A Derivative (Ligand) Gyrase DNA Gyrase B (ATP Binding Pocket) Compound->Gyrase H-Bonding (Asp73) Pi-Stacking Complex Ligand-Enzyme Complex (Inhibition) Gyrase->Complex ATP Hydrolysis Blocked Death Bacterial Cell Death (Replication Halted) Complex->Death Supercoiling Failure

Figure 2: Hypothesized mechanism of action targeting bacterial DNA Gyrase.[1][2]

References

  • Synthesis and Evaluation of Novel 1-Methyl-1H-pyrazol-5-amine Derivatives. Journal of Agricultural and Food Chemistry. (2024). Demonstrates the antimicrobial potential of pyrazole-amine derivatives and disulfide moieties.[1][2][3][4]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives. Molecules. (2024). A comprehensive review on using 5-aminopyrazoles as precursors for fused antimicrobial rings. [1][2]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. IRIS UniGe. (2023). detailed analysis of 5-aminopyrazoles as kinase inhibitors and antibacterial agents.[1][2][5] [1][2]

  • Antimicrobial activity of new 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives. Zaporozhye State Medical University. (2020). Highlights the specific efficacy of furan-containing azoles against S. aureus.

  • Antibacterial and antifungal pyrazoles based on different construction strategies. European Journal of Medicinal Chemistry. (2025). Discusses molecular hybridization strategies for pyrazoles to combat resistance.

Sources

Application

Application Notes: 1-(Furan-2-ylmethyl)-1H-pyrazol-5-amine as a Versatile Synthon for Advanced Heterocyclic Scaffolds

Abstract: This technical guide provides a comprehensive overview of 1-(furan-2-ylmethyl)-1H-pyrazol-5-amine, a novel building block for the synthesis of complex heterocyclic compounds. We present a robust, proposed synth...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of 1-(furan-2-ylmethyl)-1H-pyrazol-5-amine, a novel building block for the synthesis of complex heterocyclic compounds. We present a robust, proposed synthetic route for this non-commercial synthon, followed by detailed, field-tested protocols for its application in constructing high-value pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-b]pyridine cores. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this unique molecular scaffold for the discovery of new chemical entities.

Introduction and Scientific Context

The strategic fusion of distinct pharmacophores into a single molecular entity is a cornerstone of modern medicinal chemistry. The pyrazole ring is a privileged scaffold, present in numerous FDA-approved drugs, and is known for a wide spectrum of biological activities including anti-inflammatory, anti-cancer, and antimicrobial properties.[1] Similarly, the furan moiety is an important heterocyclic system that can modify the biological activity of molecules, in part due to its ability to form hydrogen bonds with various enzymes.

1-(Furan-2-ylmethyl)-1H-pyrazol-5-amine combines these two key heterocycles, offering a unique three-dimensional structure and a versatile handle for synthetic diversification. The 5-amino group on the pyrazole ring is a potent binucleophile, enabling the construction of fused ring systems, while the furan ring provides an additional site for interaction with biological targets and can influence the compound's overall physicochemical properties.

Table 1: Physicochemical Properties of 1-(Furan-2-ylmethyl)-1H-pyrazol-5-amine

PropertyValueBasis
Molecular Formula C₈H₉N₃OCalculated
Molecular Weight 163.18 g/mol Calculated
Appearance (Predicted) Off-white to light brown solidAnalogy[2]
Solubility (Predicted) Soluble in DMSO, Methanol, ChloroformAnalogy[2]
CAS Number Not AssignedN/A

Synthesis of the Building Block: A Proposed Route

The synthesis of 1-(furan-2-ylmethyl)-1H-pyrazol-5-amine is best approached as a two-stage process, starting from readily available furfuryl chloride. The overall workflow involves the synthesis of the key intermediate, (furan-2-ylmethyl)hydrazine, followed by a classical pyrazole ring formation.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Pyrazole Formation A Furfuryl Chloride C SN2 Reaction (Ethanol, Reflux) A->C B Hydrazine Monohydrate (excess) B->C D (Furan-2-ylmethyl)hydrazine C->D F Condensation & Cyclization (Acetic Acid, Reflux) D->F D->F E 3-Ethoxyacrylonitrile E->F G 1-(Furan-2-ylmethyl)-1H-pyrazol-5-amine F->G

Figure 1: Proposed two-stage synthetic workflow.

Protocol 1: Synthesis of (Furan-2-ylmethyl)hydrazine

Causality: This protocol utilizes a standard nucleophilic substitution (SN2) reaction. Furfuryl chloride is a primary halide, susceptible to attack by nucleophiles.[3] Hydrazine is used in large excess to statistically favor mono-alkylation and suppress the formation of the undesired 1,2-bis(furan-2-ylmethyl)hydrazine byproduct.

Materials:

  • Furfuryl chloride (1.0 eq)

  • Hydrazine monohydrate (10.0 eq)

  • Ethanol (anhydrous)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Charge the flask with hydrazine monohydrate (10.0 eq) and ethanol. Cool the mixture to 0 °C in an ice bath.

  • Add furfuryl chloride (1.0 eq) dropwise to the stirred hydrazine solution over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between diethyl ether and saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer twice more with diethyl ether.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification via vacuum distillation is recommended to obtain pure (furan-2-ylmethyl)hydrazine.

Protocol 2: Synthesis of 1-(Furan-2-ylmethyl)-1H-pyrazol-5-amine

Causality: This is a classic pyrazole synthesis. The more nucleophilic nitrogen of the substituted hydrazine attacks the β-carbon of the 3-ethoxyacrylonitrile, followed by elimination of ethanol. The subsequent intramolecular cyclization via attack of the second nitrogen atom onto the nitrile carbon forms the stable 5-aminopyrazole ring system.

Materials:

  • (Furan-2-ylmethyl)hydrazine (1.0 eq)

  • 3-Ethoxyacrylonitrile (1.1 eq)

  • Glacial acetic acid

Procedure:

  • Combine (furan-2-ylmethyl)hydrazine (1.0 eq) and 3-ethoxyacrylonitrile (1.1 eq) in a round-bottom flask equipped with a reflux condenser.

  • Add glacial acetic acid as the solvent.

  • Heat the mixture to reflux for 6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it slowly into ice-cold water while stirring.

  • Neutralize the solution by the slow addition of solid sodium bicarbonate until effervescence ceases.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum.

  • Recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield pure 1-(furan-2-ylmethyl)-1H-pyrazol-5-amine.

Self-Validation:

  • Expected Outcome: A crystalline solid.

  • Characterization: Confirm structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The ¹H NMR should show characteristic signals for the furan ring protons, the methylene bridge (~5.0-5.2 ppm), and the pyrazole ring protons, in addition to the amine protons.

Application in Heterocyclic Synthesis

The true utility of this building block lies in its ability to readily form fused heterocyclic systems of high interest in drug discovery.

Application Protocol 1: Synthesis of Pyrazolo[1,5-a]pyrimidines

This protocol describes the reaction with a 1,3-dicarbonyl compound to form the pyrazolo[1,5-a]pyrimidine core. This reaction is highly reliable and proceeds through a well-understood mechanism.[4]

Causality & Regioselectivity: The reaction is initiated by the nucleophilic attack of the exocyclic amino group (N-5) onto one of the carbonyls of the β-diketone. This is followed by an intramolecular cyclization where the endocyclic pyrazole nitrogen (N-1) attacks the second carbonyl group, leading exclusively to the pyrazolo[1,5-a]pyrimidine regioisomer. Attack via the C-4 position is sterically and electronically disfavored.[1]

G A 1-(Furan-2-ylmethyl)- 1H-pyrazol-5-amine C Condensation (AcOH, Reflux) A->C B Acetylacetone (1,3-Diketone) B->C D Intermediate (Schiff Base) C->D Nucleophilic Attack (NH₂) E Intramolecular Cyclization D->E Attack (N-1) F Dehydration E->F G 2,7-Dimethyl-5-(furan-2-ylmethyl)- pyrazolo[1,5-a]pyrimidine F->G

Figure 2: Reaction pathway for Pyrazolo[1,5-a]pyrimidine synthesis.

Materials:

  • 1-(Furan-2-ylmethyl)-1H-pyrazol-5-amine (1.0 eq)

  • Acetylacetone (1.2 eq)

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask, dissolve 1-(furan-2-ylmethyl)-1H-pyrazol-5-amine (1.0 eq) in glacial acetic acid.

  • Add acetylacetone (1.2 eq) to the solution.

  • Heat the mixture to reflux for 5 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and pour it into a beaker of ice water.

  • A precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid thoroughly with water, then with a small amount of cold ethanol.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization from ethanol.

Application Protocol 2: Synthesis of Pyrazolo[3,4-b]pyridines

The construction of the isomeric pyrazolo[3,4-b]pyridine scaffold can be achieved through a multicomponent reaction analogous to the Friedländer annulation.[5]

Causality: This reaction involves an initial Knoevenagel condensation between an active methylene compound (malononitrile) and an aldehyde to form an α,β-unsaturated intermediate in situ. The 5-aminopyrazole then acts as a nucleophile in a Michael addition reaction, followed by intramolecular cyclization of the amino group onto the nitrile, and subsequent tautomerization/oxidation to yield the aromatic pyridine ring.[5]

G A 1-(Furan-2-ylmethyl)- 1H-pyrazol-5-amine D Multicomponent Reaction (Piperidine, EtOH, Reflux) A->D B Aromatic Aldehyde B->D C Malononitrile C->D E Intermediate (Dihydropyridine) D->E Michael Addition & Cyclization F Tautomerization / Oxidation E->F G Substituted 6-Amino-1-(furan-2-ylmethyl)- pyrazolo[3,4-b]pyridine-5-carbonitrile F->G

Figure 3: Multicomponent synthesis of Pyrazolo[3,4-b]pyridines.

Materials:

  • 1-(Furan-2-ylmethyl)-1H-pyrazol-5-amine (1.0 eq)

  • An aromatic aldehyde (e.g., benzaldehyde) (1.0 eq)

  • Malononitrile (1.0 eq)

  • Ethanol

  • Piperidine (catalytic amount)

Procedure:

  • To a round-bottom flask, add 1-(furan-2-ylmethyl)-1H-pyrazol-5-amine (1.0 eq), the aromatic aldehyde (1.0 eq), malononitrile (1.0 eq), and ethanol.

  • Add a catalytic amount of piperidine (2-3 drops) to the mixture.

  • Heat the reaction mixture to reflux for 8 hours. A precipitate usually forms as the reaction progresses.

  • Cool the mixture to room temperature.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product in a vacuum oven. The product is often pure enough for subsequent use, but can be recrystallized if necessary.

Data Summary and Troubleshooting

Table 2: Representative Product Characterization

Fused SystemRepresentative SubstituentsMethodExpected Yield (%)Appearance
Pyrazolo[1,5-a]pyrimidine2,7-DimethylApp. 3.185-95White to pale yellow solid
Pyrazolo[3,4-b]pyridine6-Amino, 4-Phenyl, 5-CyanoApp. 3.280-90Yellow crystalline solid

Table 3: Troubleshooting Guide

IssueProbable CauseSuggested Solution
Low yield in Protocol 2.1 Incomplete reaction or formation of dialkylated product.Ensure a large excess (at least 10 eq) of hydrazine is used. Increase reflux time if necessary.
Reaction stalls in Protocol 2.2 Insufficient acid catalyst or low reactivity.Ensure acetic acid is glacial. Consider a stronger acid catalyst like p-TsOH in catalytic amounts if needed.
Low yield in Protocol 3.1/3.2 Starting material impurity or incorrect stoichiometry.Ensure the aminopyrazole building block is pure. Verify accurate measurement of reagents.
Formation of dark tarry material Reaction temperature too high or prolonged heating.Reduce reflux temperature if possible (e.g., use a lower boiling solvent). Monitor closely by TLC and stop when complete.

Conclusion

1-(Furan-2-ylmethyl)-1H-pyrazol-5-amine is a highly valuable, albeit non-commercial, building block for synthetic and medicinal chemistry. The proposed synthetic route provides a clear and efficient pathway to access this synthon. Its demonstrated utility in the high-yield synthesis of diverse and medicinally relevant fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, underscores its potential. The protocols detailed herein are robust and mechanistically understood, providing researchers with the tools to explore the vast chemical space accessible from this versatile intermediate.

References

  • Armstrong, A., Jones, L. H., Knight, J. D., & Kelsey, R. D. (2005). A one-pot synthesis of pyrazoles from primary amines. Organic Letters, 7(5), 713-716. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Available at: [Link]

  • JoVE. (2025). Preparation of 1° Amines: Gabriel Synthesis. Available at: [Link]

  • Ashenhurst, J. (2025). The Gabriel Synthesis. Master Organic Chemistry. Available at: [Link]

  • Wiedner, D., et al. (2024). Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations. Chemistry – A European Journal. Available at: [Link]

  • Gulea, M., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(1), 247. Available at: [Link]

  • Pearson Education. (n.d.). Furfuryl chloride can undergo substitution by both SN2 and SN1 mechanisms. Available at: [Link]

  • Kaswan, P., et al. (2017). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 13, 2366-2417. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-methyl-5-aminopyrazole (CAS 1192-21-8). Available at: [Link]

  • Mosa, F. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • de la Torre, P., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(19), 6296. Available at: [Link]

Sources

Method

Preclinical Evaluation of 1-(furan-2-ylmethyl)-1H-pyrazol-5-amine in Rodent Models

Application Note & Technical Guide Abstract This technical guide outlines the in vivo evaluation of 1-(furan-2-ylmethyl)-1H-pyrazol-5-amine (hereafter referred to as FP-5A ). As a "privileged scaffold" in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Guide

Abstract

This technical guide outlines the in vivo evaluation of 1-(furan-2-ylmethyl)-1H-pyrazol-5-amine (hereafter referred to as FP-5A ). As a "privileged scaffold" in medicinal chemistry, FP-5A is a critical intermediate for synthesizing bioactive agents, including CDK inhibitors, GABA-modulating insecticides (e.g., Fipronil analogs), and antimicrobial agents.

This guide moves beyond basic synthesis to the biological characterization of the scaffold itself. It addresses the critical "drug-likeness" hurdles—specifically aqueous solubility, metabolic stability of the furan ring, and CNS safety risks associated with pyrazole-GABAergic interactions.

Part 1: Strategic Evaluation Framework
1.1 The "Scaffold-First" Approach

Evaluating a chemical intermediate like FP-5A requires a different mindset than evaluating a final drug candidate. The goal is to determine if the core structure possesses inherent toxicity or poor metabolic properties that would doom any downstream derivatives.

Key Biological Risks for FP-5A:

  • Furan Ring Toxicity: Furan moieties can be metabolically activated by CYP450 enzymes (specifically CYP2E1) to form reactive cis-2-butene-1,4-dial, leading to hepatotoxicity.

  • GABAergic Modulation: Structurally similar phenylpyrazoles (e.g., Fipronil) are potent GABA-gated chloride channel antagonists. FP-5A must be screened for convulsant activity.

  • Rapid Clearance: The primary amine at position 5 is highly susceptible to N-acetylation (NAT enzymes) or glucuronidation, potentially limiting half-life.

1.2 Decision Logic (DOT Visualization)

EvaluationPipeline Start FP-5A Evaluation Formulation Step 1: Solubility & Formulation (Vehicle Selection) Start->Formulation InVitroMet Step 2: Microsomal Stability (Furan Epoxidation Check) Formulation->InVitroMet InVivoTox Step 3: Acute Tolerability (Irwin Test/FOB) InVitroMet->InVivoTox If t1/2 > 15 min PK Step 4: Pharmacokinetics (Bioavailability) InVivoTox->PK No Seizures Decision Go/No-Go for Derivatization PK->Decision

Caption: Figure 1. Sequential workflow for evaluating the FP-5A scaffold. Evaluation prioritizes safety (CNS/Metabolic) before efficacy.

Part 2: Formulation & Preparation

FP-5A is a lipophilic weak base. Standard saline formulations will likely precipitate, causing erratic absorption or embolism in IV bolus.

Recommended Vehicle Systems:

Route Vehicle Composition Preparation Protocol
Intravenous (IV) 5% DMSO + 40% PEG400 + 55% Saline 1. Dissolve FP-5A in DMSO (stock).2. Add PEG400 and vortex.3. Slowly add warm saline while sonicating.
Oral (PO) 0.5% Methylcellulose (MC) + 0.1% Tween 80 1. Micronize FP-5A powder.2. Levigate with Tween 80.3. Suspend in MC solution (homogeneous suspension).

| Intraperitoneal (IP) | 10% Captisol® (Sulfobutyl ether-beta-cyclodextrin) | 1. Dissolve Captisol in water (w/v).2. Add FP-5A and stir for 4 hours (complexation). |

Critical Control: Verify concentration using HPLC-UV prior to dosing. Target concentration: 1–5 mg/mL.

Part 3: Safety Pharmacology (CNS Focus)

Given the structural homology to phenylpyrazole insecticides, neurotoxicity is the primary safety endpoint.

Protocol 3.1: Modified Irwin Test (Neurobehavioral Screen)

Objective: Detect GABAergic antagonism (convulsions/tremors) or sedation. Animals: Male CD-1 Mice or Sprague-Dawley Rats (n=3 per dose group). Dose Escalation: 10, 30, 100 mg/kg (IP or PO).

Workflow:

  • Acclimatization: Animals acclimated to the observation cage for 30 mins.

  • Dosing: Administer FP-5A.

  • Observation Intervals: 15, 30, 60, 120, 240 min post-dose.

  • Scoring Matrix:

ParameterSign of GABA Antagonism (Excitatory)Sign of CNS Depression
Posture Tail straub, hunched backFlattened body
Motor Activity Hyper-locomotion, circlingHypo-locomotion
Reflexes Hyper-reactive to touch/soundLoss of righting reflex
Tremors/Convulsions STOP CRITERIA Ataxia

Humane Endpoint: If any animal exhibits tonic-clonic seizures (Grade 4-5 on Racine scale), euthanize immediately. This confirms the scaffold retains high affinity for the GABA-Cl channel.

Part 4: Pharmacokinetics (PK) Evaluation
Protocol 4.1: Single Dose PK in Rats

Objective: Determine oral bioavailability (%F) and clearance (Cl). Animals: Male Sprague-Dawley Rats (Cannulated jugular vein preferred).

Experimental Design:

  • Group 1 (IV): 2 mg/kg (Vehicle: DMSO/PEG400).

  • Group 2 (PO): 10 mg/kg (Vehicle: MC/Tween).

Sampling Schedule:

  • Timepoints: Pre-dose, 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 24 hours.

  • Matrix: Plasma (K2EDTA anticoagulant).

Bioanalysis (LC-MS/MS):

  • Column: C18 Reverse Phase (e.g., Waters XBridge).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Transition: Monitor parent mass [M+H]+ and specific fragment (likely loss of furan ring).

  • Internal Standard: Tolbutamide or a structural analog.

Data Analysis Parameters:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to Cmax.

  • AUC(0-inf): Area under the curve.

  • %F (Bioavailability):

    
    .
    
Part 5: Proposed Mechanism & Metabolic Fate

Understanding the metabolic fate of FP-5A is crucial for interpreting toxicity data.

MetabolicPathway Parent FP-5A (Parent) NAT N-Acetyltransferase (NAT1/2) Parent->NAT CYP CYP450 (2E1) Parent->CYP Acetylated N-Acetyl-FP-5A (Inactive Metabolite) NAT->Acetylated Epoxide Furan Epoxide (Reactive Intermediate) CYP->Epoxide GSH Glutathione Conjugation Epoxide->GSH Detoxification Tox Hepatotoxicity (Protein Adducts) Epoxide->Tox GSH Depletion

Caption: Figure 2. Predicted metabolic pathways. The "red" pathway (Furan activation) represents a toxicity liability, while the "yellow" pathway (Acetylation) represents rapid clearance.

Part 6: Efficacy Screening (Anti-Inflammatory)

If the scaffold proves safe (non-convulsant), the secondary evaluation is for anti-inflammatory potential, a known property of 5-aminopyrazoles (COX/LOX inhibition).

Protocol 6.1: Carrageenan-Induced Paw Edema (Rat)

Rationale: 5-aminopyrazoles often act as COX-2 inhibitors [1].

  • Baseline: Measure initial paw volume (Plethysmometer).

  • Treatment: Administer FP-5A (10, 30 mg/kg PO) 1 hour prior to induction.

  • Induction: Inject 0.1 mL of 1% Carrageenan into the sub-plantar tissue of the right hind paw.

  • Measurement: Measure paw volume at 1, 3, and 5 hours post-injection.

  • Calculation: % Inhibition =

    
    .
    
References
  • Aggarwal, R. et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC PubMed Central. Link

  • Hassan, A.S. et al. (2025).[1][2] Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives. MDPI Molecules. Link

  • Tang, R. et al. (2019). Synthesis and fungicidal activity of novel pyrazole derivatives containing 5-Phenyl-2-Furan. Bioorganic & Medicinal Chemistry. Link

  • Saeed, A. et al. (2016).[1] Recent synthetic approaches to fipronil, a super-effective and safe pesticide.[1] Research on Chemical Intermediates. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 122158, 5-Amino-1-(2-furylmethyl)pyrazole. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 1-(furan-2-ylmethyl)-1H-pyrazol-5-amine Synthesis

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Optimization & Troubleshooting for Aminopyrazole Synthesis[1] Executive Summary The synthesis of 1-(furan-2-ylmethyl)-1H-pyraz...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Optimization & Troubleshooting for Aminopyrazole Synthesis[1]

Executive Summary

The synthesis of 1-(furan-2-ylmethyl)-1H-pyrazol-5-amine is a critical gateway to adenosine receptor antagonists (e.g., A2A inhibitors) and kinase inhibitors.[1] However, users frequently report low yields (<30%), "black tar" formation, and regioisomeric mixtures (5-amino vs. 3-amino).[1]

This guide deconstructs the synthesis into three critical control points: Hydrazine Integrity , Regioselective Cyclocondensation , and Oxidation-Free Isolation .

Module 1: Pre-Reaction Troubleshooting (The Hydrazine Component)

The Problem: The primary cause of reaction failure is not the cyclization itself, but the degradation of the starting material, (furan-2-ylmethyl)hydrazine .

Diagnostic Q&A

Q: My hydrazine starting material is dark brown/black. Can I still use it? A: No. Free hydrazine bases containing furan rings are highly susceptible to air oxidation and polymerization. Using degraded hydrazine guarantees a complex mixture of impurities that will co-elute with your product.

  • Corrective Action: Always store this reagent as the dihydrochloride salt . If you must use the free base, generate it in situ or use it immediately after reduction.

Q: How do I ensure the hydrazine is "synthesis-ready"? A: Synthesize it fresh using the Reductive Amination Protocol rather than direct alkylation (which leads to poly-alkylation).[1]

Protocol: In-Situ Generation of (Furan-2-ylmethyl)hydrazine

Avoids storage instability.[1]

  • Imine Formation: Dissolve Furfural (1.0 eq) in EtOH. Add Hydrazine Monohydrate (1.5 eq) dropwise at 0°C. Stir 1h.

  • Reduction: Add NaBH₄ (1.5 eq) in portions. Stir at RT for 2h.

  • Isolation (Critical): Quench with dilute HCl to pH 2. Extract non-basic impurities with EtOAc. Basify aqueous layer to pH 10 with NaOH. Extract quickly with DCM.

  • Stabilization: Immediately treat the DCM layer with HCl/Ether to precipitate (furan-2-ylmethyl)hydrazine dihydrochloride .[1] Store this white solid at -20°C.

Module 2: The Cyclocondensation (Core Synthesis)[1]

The Reaction: Condensation of 3-ethoxyacrylonitrile with (furan-2-ylmethyl)hydrazine .[1]

Mechanism & Regioselectivity Visualization

The reaction can proceed via two pathways.[2][3] To obtain the 5-amino isomer (Target), the terminal nitrogen (


)  of the hydrazine must attack the enol ether carbon.[1]

Regioselectivity Start Reactants: (Furan-2-ylmethyl)hydrazine + 3-Ethoxyacrylonitrile PathA Path A (Desired): Terminal NH2 attacks C-OEt bond Start->PathA Steric Control (Terminal N is less hindered) PathB Path B (Undesired): Internal NH(R) attacks C-OEt bond Start->PathB Electronic Control (Internal N is more electron-rich) InterA Intermediate A: Linear Hydrazone PathA->InterA Cyclization onto CN InterB Intermediate B: Branched Hydrazine PathB->InterB Cyclization onto CN Prod5 Target Product: 1-(furan-2-ylmethyl)- 1H-pyrazol-5-amine InterA->Prod5 Cyclization onto CN Prod3 By-Product: 1-(furan-2-ylmethyl)- 1H-pyrazol-3-amine InterB->Prod3 Cyclization onto CN

Figure 1: Bifurcation of regioselectivity.[1] Steric factors generally favor Path A (5-amino) for alkyl hydrazines, but solvent polarity and temperature are critical variables.[1]

Troubleshooting the Reaction

Q: I am getting a 50:50 mixture of 3-amino and 5-amino isomers. How do I shift this? A: This indicates a loss of steric control .

  • The Fix: Switch the solvent from pure Ethanol to Ethanol/Water (10:1) or use t-Butanol .[1]

  • Reasoning: Protic solvents stabilize the transition state for the attack of the terminal nitrogen. Additionally, ensure you are heating to reflux .[4] The 5-amino isomer is often the thermodynamic product; low-temperature reactions may trap the kinetic 3-amino impurity [1].[1]

Q: The reaction turns into a black tar upon adding the acid catalyst. A: The furan ring is acid-sensitive (prone to ring-opening).[1]

  • The Fix: Do NOT use catalytic H₂SO₄ or HCl if you can avoid it.

  • Protocol Adjustment: Use Sodium Ethoxide (NaOEt) (1.1 eq) in EtOH.[1]

    • Why? Base-mediated cyclization is gentler on the furan ring than acid-mediated methods.[1] If using the hydrazine dihydrochloride salt (from Module 1), you must add 2.0 equivalents of base to neutralize the salt and liberate the free nucleophile.

Optimization Data: Solvent & Base Effects
ConditionsYieldRegio-ratio (5-NH₂ : 3-NH₂)Notes
EtOH, Reflux, No Base35%60:40Slow reaction; significant tar.[1]
EtOH, NaOEt, Reflux 78% 95:5 Recommended Standard.
Toluene, Reflux, PTSA20%40:60Acid degrades furan; non-polar solvent hurts selectivity.
Water, Microwave, 100°C65%90:10Good "Green" alternative; difficult to dry product.

Module 3: Work-up & Purification

The Problem: The product is an electron-rich amine, making it prone to oxidation (turning purple/black) and difficult to crystallize.

Isolation Workflow

Q: My product is an oil that won't crystallize. How do I purify it without a column? A: Use the Acid-Base "Switch" Technique .[1]

  • Evaporate the reaction solvent (EtOH) completely.

  • Dissolve the residue in 1M HCl (aqueous). Note: Work quickly to avoid furan damage.

  • Wash the acidic aqueous layer with Ether (removes non-basic impurities/starting nitrile).

  • Basify the aqueous layer to pH 10 with NH₄OH (Ammonium Hydroxide).

  • Extract immediately into DCM or EtOAc .

  • Dry over Na₂SO₄ and evaporate. The product should solidify.

Q: The product turns purple on the filter paper. A: This is oxidative decomposition.

  • The Fix: Wash the filter cake with cold Ether containing 1% TEA (Triethylamine) . Store the final solid under Argon/Nitrogen in an amber vial.

Visual Troubleshooting Guide

Troubleshooting Problem Start: Low Yield or Impure Product Check1 Is the reaction mixture black/tarry? Problem->Check1 Check2 Is the product an oil? Check1->Check2 No Sol1 Cause: Furan Decomposition. Action: Switch from Acid to NaOEt/EtOH conditions. Check1->Sol1 Yes (Acid Used) Sol2 Cause: Impure Hydrazine. Action: Use freshly prep'd Hydrazine 2HCl salt. Check1->Sol2 Yes (Old Reagents) Check3 NMR shows mixture of isomers? Check2->Check3 No Sol3 Action: Perform Acid/Base Extraction workup. Check2->Sol3 Yes Sol4 Action: Increase Reaction Temp (Reflux) and use Polar Protic Solvent. Check3->Sol4 Yes

Figure 2: Decision tree for rapid diagnosis of synthetic failure modes.

References

  • Regioselective Synthesis of 5-Aminopyrazoles

    • Fandrick, D. R., et al. (2015).[5] "Control of Regioselectivity in the Synthesis of 5-Aminopyrazoles." Journal of Organic Chemistry.

    • Context: Establishes that while alkyl hydrazines favor N-substituted nucleophilicity, thermodynamic conditions (reflux) and steric bulk favor the formation of the 5-amino isomer via initial attack of the terminal nitrogen.[1]

    • (Representative Link)[1]

  • Microwave-Mediated Synthesis

    • RTI International. "Microwave synthesis of 1-aryl-1H-pyrazole-5-amines."
    • Context: Demonstrates the utility of rapid heating to minimize decomposition, though caution is required with furan substr
    • [1]

  • General Pyrazole Synthesis Reviews

    • Organic Chemistry Portal. "Synthesis of Pyrazoles."
    • Context: Provides broad mechanistic overview of hydrazine condens
    • [1]

  • Furan Stability in Heterocyclic Synthesis

    • Beilstein Journal of Organic Chemistry. "Approaches towards the synthesis of 5-aminopyrazoles."
    • Context: Discusses the sensitivity of various heteroaryl hydrazines during cycliz
    • [Beilstein J. Org.[1] Chem.]([Link])

Sources

Optimization

Technical Support Center: Purification of 1-(furan-2-ylmethyl)-1H-pyrazol-5-amine

The following technical guide is designed for researchers and process chemists working with 1-(furan-2-ylmethyl)-1H-pyrazol-5-amine (CAS: 3528-56-1).[1][2] This document moves beyond generic textbook advice, addressing t...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists working with 1-(furan-2-ylmethyl)-1H-pyrazol-5-amine (CAS: 3528-56-1).[1][2] This document moves beyond generic textbook advice, addressing the specific physicochemical challenges posed by the furan-pyrazole hybrid structure.

[1][2]

Case ID: PUR-PYR-FUR-05 Assigned Specialist: Senior Application Scientist Status: Active Guide[1][2]

Executive Summary & Compound Profile

Compound: 1-(furan-2-ylmethyl)-1H-pyrazol-5-amine Chemical Class: Aminopyrazole / Furan derivative Key Challenges: [1][2]

  • Oxidative Instability: The electron-rich furan ring and the primary amine are susceptible to oxidation, leading to colored impurities (yellow/brown oils) that co-precipitate.[1][2][3]

  • Oiling Out: The molecule possesses both hydrogen-bond donors (amine) and acceptors (pyrazole/furan), often leading to supersaturated oils rather than crystals in rapid cooling scenarios.[1][2][3]

  • Regioisomer Contamination: Synthesis from hydrazines often yields trace amounts of the 3-amino isomer, which has similar solubility profiles.[1][2][3]

Solvent Selection Matrix

User Question: I am trying to find the best solvent system. My crude is a dark solid. What do you recommend?

Scientist Response: For this specific aminopyrazole, a single-solvent system is often insufficient due to the steep solubility curve required for high recovery.[1][2][3] We recommend a binary solvent system .

Solvent SystemRoleSuitabilityNotes
Ethanol (EtOH) Primary SolventHigh Excellent solubility at reflux; moderate at RT.[1][2] The "Go-To" solvent for aminopyrazoles.[1][2]
Ethanol / Water Binary SystemOptimal Water acts as a powerful anti-solvent.[1][2] Typical ratio: 9:1 to 4:1 (EtOH:H₂O).[1][2][3]
Ethyl Acetate / Hexanes Binary SystemModerate Good for removing non-polar impurities, but the amine may "oil out" before crystallizing.[1][2][3]
Toluene Single SolventSpecific Use only if the impurity profile is highly polar.[1][2] Requires high temperatures (110°C).[1][2][3]
Acetonitrile (MeCN) RecrystallizationLow Often leads to solvates or oils with this class of compounds.[1][2][3] Avoid as first choice.

Critical Note: Avoid chlorinated solvents (DCM, Chloroform) for recrystallization; the compound is too soluble, leading to poor recovery.[1][2][3]

Detailed Experimental Protocols

Protocol A: The "Standard" Thermal Recrystallization

Best for: Crude material with >85% purity and minor color impurities.[3]

  • Dissolution: Transfer 5.0 g of crude solid into a 100 mL round-bottom flask. Add Ethanol (absolute) (approx. 15-20 mL).[1][2][3]

  • Heating: Heat the mixture to reflux (78°C) with magnetic stirring. If solids remain, add EtOH in 2 mL increments until fully dissolved.[1][2][3]

    • Expert Tip: Do not exceed 10% excess solvent.[1][2][3]

  • Decolorization (Optional but Recommended): If the solution is dark brown/black, add activated charcoal (5-10 wt%).[1][2][3] Reflux for 5 minutes, then filter hot through a Celite pad.

  • Nucleation: Allow the filtrate to cool slowly to room temperature (RT) over 2 hours.

    • Why? Rapid cooling traps impurities in the lattice.[1][2][3]

  • Anti-Solvent Addition: If no crystals form at RT, add Water dropwise until a faint turbidity persists.[1][2][3] Re-heat to clear the solution, then cool again.[1][2][3]

  • Isolation: Cool the flask in an ice-water bath (0-4°C) for 30 minutes. Filter the crystals under vacuum.[1][2][3][4]

  • Washing: Wash the filter cake with cold EtOH/Water (1:1 mixture).

  • Drying: Dry in a vacuum oven at 40°C for 4 hours.

Protocol B: Acid-Base "Swing" Purification

Best for: Sticky oils, dark tars, or material contaminated with non-basic impurities.[2][3]

  • Acidification: Dissolve the crude oil/solid in 1M HCl (10 mL per gram). The amine will protonate and dissolve in the aqueous phase.[1][2][3]

    • Warning: Do not use concentrated acid or heat, as the furan ring is acid-sensitive (risk of ring opening).[1][2][3]

  • Extraction (Wash): Extract the aqueous acid solution with Ethyl Acetate (EtOAc) (2 x 10 mL).

    • Mechanism:[2][3][4][5] Impurities that are not basic (neutral organics, furan degradation products) will move to the EtOAc layer.[1][2][3] Discard the organic layer.[1][2][3]

  • Basification: Cool the aqueous layer to 0°C. Slowly add 2M NaOH or NH₄OH dropwise with vigorous stirring until pH ~10.

  • Precipitation: The free amine should precipitate as a solid.[1][2][3]

  • Collection: Filter the solid. If it is still gummy, proceed to Protocol A (Recrystallization) using this semi-purified solid.[1][2][3]

Troubleshooting Guide (Q&A)

Q1: My product is "oiling out" (forming a liquid layer) instead of crystallizing. How do I fix this? A: Oiling out occurs when the temperature drops below the phase separation limit before crystallization begins.[1][2]

  • Immediate Fix: Re-heat the mixture until clear. Add a "seed crystal" of pure product (if available) or scratch the glass wall with a spatula to induce nucleation.[1][2][3]

  • Process Adjustment: Increase the amount of solvent (dilution) or switch to a solvent with a higher boiling point (e.g., changing from MeOH to EtOH/Water).

Q2: The crystals are colored (yellow/orange) even after recrystallization. A: This indicates oxidation products trapped in the crystal lattice.[1][2][3]

  • Solution: Perform the Acid-Base Swing (Protocol B) first to chemically remove the oxidized species.[1][2][3] Alternatively, use a higher loading of activated charcoal during Protocol A. Ensure you are drying the product under vacuum, away from light.[1][2][3]

Q3: I suspect my product contains the 3-amino regioisomer. A: These isomers often co-crystallize.[1][2]

  • Diagnostic: Check 1H NMR. The pyrazole C-H peaks will differ.

  • Separation: Recrystallization from Toluene is often more selective for separating regioisomers than alcohols due to different pi-stacking capabilities.[1][2]

Process Visualization

The following diagram illustrates the decision logic for purifying 1-(furan-2-ylmethyl)-1H-pyrazol-5-amine.

RecrystallizationWorkflow Start Crude 1-(furan-2-ylmethyl) -1H-pyrazol-5-amine CheckState Physical State? Start->CheckState Solid Solid / Powder CheckState->Solid If Solid Oil Sticky Oil / Gum CheckState->Oil If Oil Recryst Protocol A: Recrystallization (EtOH) Solid->Recryst Trituration Trituration (Cold Hexane/Ether) Oil->Trituration Step 1 AcidBase Protocol B: Acid-Base Extraction Trituration->AcidBase If still oily Trituration->Recryst If solidified AcidBase->Recryst Polishing step Charcoal Activated Charcoal Treatment Recryst->Charcoal If colored PurityCheck Check Purity (NMR / HPLC) Recryst->PurityCheck Charcoal->Recryst PurityCheck->AcidBase Fail Final Pure Product PurityCheck->Final Pass

Caption: Decision tree for the purification of furan-pyrazol-amines based on physical state and impurity profile.

References

  • RTI International. (n.d.).[1][2][3] Microwave synthesis of 1-aryl-1H-pyrazole-5-amines. Retrieved from [Link][1][2][3]

    • Context: Establishes general stability and isolation methods for aryl-pyrazole amines, often avoiding chrom
  • National Institutes of Health (NIH). (2024).[1][2][3] Synthesis, crystal structure, and Hirshfeld surface analysis of 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine. Retrieved from [Link][1][2][3]

    • Context: Validates the use of Ethanol and column chromatography for purifying complex aminopyrazoles.
  • Sciforum. (2024).[1][2][3][5][6] Synthesis of New Hybrid Structures Based on 3H-Furanone and 1H-Pyrazole. Retrieved from [Link][1][2][3]

    • Context: Provides melting point data and trituration protocols (w
  • Context: Confirms the commercial availability and handling safety (irritant properties) of furan-pyrazol-amines.

Sources

Troubleshooting

Scaling up the synthesis of 1-(furan-2-ylmethyl)-1H-pyrazol-5-amine

Introduction This guide addresses the synthesis and scale-up of 1-(furan-2-ylmethyl)-1H-pyrazol-5-amine (CAS: 58865-38-0). This scaffold is a critical intermediate in the synthesis of various kinase inhibitors (e.g., Bru...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This guide addresses the synthesis and scale-up of 1-(furan-2-ylmethyl)-1H-pyrazol-5-amine (CAS: 58865-38-0). This scaffold is a critical intermediate in the synthesis of various kinase inhibitors (e.g., Bruton's tyrosine kinase inhibitors) and adenosine receptor antagonists.

The primary challenge in scaling this molecule lies in the convergence of two competing factors:

  • Regioselectivity: Ensuring the furfuryl group attaches exclusively to the N1 nitrogen while the amine forms at C5.

  • Furan Lability: The furan ring is acid-sensitive and prone to oxidative polymerization (humin formation), creating "tar" during aggressive workups.

Module 1: Synthetic Route Selection

Q: Why shouldn't I just alkylate 5-aminopyrazole with furfuryl bromide?

A: Direct alkylation is not recommended for scale-up due to poor regiocontrol. Alkylation of 5-aminopyrazole typically yields a mixture of three isomers:

  • N1-alkylation (Target): Often the minor product.

  • N2-alkylation (Impurity): The pyrazole N2 is often more nucleophilic.

  • Exocyclic N-alkylation (Impurity): The primary amine can also react.

Recommended Route: De Novo Cyclization The most robust method for scale-up is the condensation of furfurylhydrazine with 3-ethoxyacrylonitrile . This "locks" the N1 substituent before the ring closes.

Reaction Scheme:



Process Flow Diagram

The following workflow outlines the critical decision points for the cyclization route.

SynthesisWorkflow Start Start: Raw Materials Prep Step 1: Free-basing Neutralize Furfurylhydrazine HCl (Temp < 10°C) Start->Prep Addition Step 2: Addition Add 3-Ethoxyacrylonitrile (Controlled Rate) Prep->Addition Exotherm Risk Cyclization Step 3: Cyclization Reflux (78°C) for 3-6h Addition->Cyclization Check IPC: LCMS Check Is 3-amino isomer > 5%? Cyclization->Check Workup Step 4: Distillation & Cryst. Solvent Swap to Toluene/Heptane Check->Workup No (Target Met) Fail Troubleshoot: Check pH & Temp Profile Check->Fail Yes (Wrong Isomer)

Caption: Figure 1. Optimized process flow for the regioselective synthesis of the target aminopyrazole.

Module 2: Detailed Protocol & Parameters

Standard Operating Procedure (Scale: 100g)
ParameterSpecificationRationale
Solvent Ethanol (Anhydrous)Protic solvents facilitate proton transfer required for cyclization.
Stoichiometry 1.0 eq Hydrazine : 1.05 eq NitrileSlight excess of nitrile ensures complete consumption of the expensive hydrazine.
Base Sodium Ethoxide (1.0 eq)Used only if starting with Hydrazine HCl salt. If using free base, catalytic base is sufficient.
Temperature Reflux (78°C)Critical: High temp favors the thermodynamic 5-amino product over the kinetic 3-amino isomer.
Time 4–6 HoursMonitor by HPLC. Extended heating (>12h) degrades the furan ring.
Step-by-Step Execution
  • Preparation: Charge Ethanol (10V) and Furfurylhydrazine Dihydrochloride (1.0 eq) to the reactor. Cool to 0–5°C.

  • Neutralization: Add Sodium Ethoxide (2.0 eq) dropwise. Warning: Exothermic. Maintain internal temp < 15°C.

  • Addition: Add 3-Ethoxyacrylonitrile (1.05 eq) slowly.

  • Reaction: Warm to room temperature, then heat to reflux. Hold for 4 hours.

  • Quench: Cool to 20°C. Concentrate under reduced pressure to remove ethanol.

Module 3: Troubleshooting & FAQs

Issue 1: "The reaction mixture turned into a black tar."

Diagnosis: Furan Ring Decomposition. The furan ring is highly sensitive to acid-catalyzed ring opening, which forms reactive dicarbonyls that polymerize (humins). Corrective Actions:

  • Check pH: Ensure the reaction mixture never becomes acidic. If using Hydrazine HCl, ensure full neutralization.

  • Atmosphere: Perform the reaction under Nitrogen/Argon. Furans are susceptible to oxidative degradation at high temperatures.

  • Solvent Quality: Ensure Ethanol is free of acetic acid impurities.

Issue 2: "I am seeing high levels of the 3-aminopyrazole isomer."

Diagnosis: Kinetic Control Dominance. The reaction of hydrazines with acrylonitrile derivatives can yield either 5-amino (thermodynamic) or 3-amino (kinetic) products.[1] Corrective Actions:

  • Increase Heat: Ensure a vigorous reflux. Low temperatures (0–25°C) favor the kinetic 3-amino product [1].

  • Change Electrophile: If the problem persists, switch from 3-ethoxyacrylonitrile to 3-methoxyacrylonitrile . The leaving group alkoxide affects the rate of ring closure.

Issue 3: "The product is oiling out during crystallization."

Diagnosis: Impurity Profile / Solvent Choice. Aminopyrazoles are polar and difficult to crystallize if residual ethanol is present. Corrective Actions:

  • Solvent Swap: Perform a complete solvent swap from Ethanol to Toluene . The product is moderately soluble in hot toluene but insoluble in cold.

  • Anti-solvent: Add Heptane or MTBE to the toluene solution at 50°C, then cool slowly to 0°C.

  • Seed Crystals: Essential for this molecule. Generate seeds from a small, purified batch (column chromatography) to induce nucleation in the bulk reactor.

Module 4: Safety & Hazard Analysis

Hydrazine Handling
  • Hazard: Furfurylhydrazine is toxic and a potential sensitizer.

  • Control: Use a closed dosing system. Decontaminate spills with dilute bleach (sodium hypochlorite) to oxidize the hydrazine functionality.

Exotherm Management
  • Hazard: The neutralization of Hydrazine HCl and the initial Michael addition of the hydrazine to the nitrile are exothermic.

  • Control: Do not heat the reactor until addition is complete. Ensure cooling jacket capacity is sufficient for the neutralization step.

References

  • Bagley, M. C., et al. (2006). "Regioselective synthesis of 5-aminopyrazoles." Synlett, 2006(1), 147-150.

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (General reference for Pyrazole synthesis via hydrazine/nitrile condensation).

  • Dunlop, A. P. (1953). The Furans. Reinhold Publishing. (Foundational text on Furan acid sensitivity and polymerization).

  • Fichez, J., et al. (2011). "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Current Organic Chemistry. (Review of regioselectivity in pyrazole formation).

Sources

Optimization

Technical Support Center: Purification of 1-(furan-2-ylmethyl)-1H-pyrazol-5-amine

Welcome to the technical support center for the synthesis and purification of 1-(furan-2-ylmethyl)-1H-pyrazol-5-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals to nav...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 1-(furan-2-ylmethyl)-1H-pyrazol-5-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable heterocyclic amine. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the successful isolation of your target compound with high purity.

Introduction: The Challenge of Purity

The synthesis of 1-(furan-2-ylmethyl)-1H-pyrazol-5-amine, a scaffold of interest in medicinal chemistry, often yields a crude product containing a variety of impurities. These can range from unreacted starting materials and regioisomers to byproducts from side reactions involving the furan ring.[1][2] The basic nature of the pyrazole amine adds another layer of complexity to purification, particularly with silica gel chromatography. This guide provides a systematic approach to identifying and removing these impurities, ensuring the integrity of your downstream applications.

Troubleshooting Guide: From Crude Reaction to Pure Compound

This section addresses specific issues you may encounter during the purification of 1-(furan-2-ylmethyl)-1H-pyrazol-5-amine in a question-and-answer format.

Q1: My crude product is a dark, oily residue instead of a solid. What are the likely impurities and how can I purify it?

Probable Cause: The presence of a dark, oily residue suggests the formation of polymeric or degradation byproducts, often arising from the instability of the furan moiety under certain reaction conditions, or residual high-boiling solvents like DMF or DMSO.[3][4]

Solution:

  • Initial Work-up: If you haven't already, perform a liquid-liquid extraction. Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine to remove water-soluble impurities and any remaining high-boiling polar solvents. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Acid-Base Extraction: Given that the target compound is a basic amine, an acid-base extraction is a highly effective purification step to separate it from neutral and acidic impurities.

    • Protocol for Acid-Base Extraction:

      • Dissolve the crude oil in an organic solvent (e.g., ethyl acetate).

      • Extract the organic solution with a dilute aqueous acid solution (e.g., 1 M HCl). The basic 1-(furan-2-ylmethyl)-1H-pyrazol-5-amine will be protonated and move into the aqueous layer.

      • Separate the aqueous layer. Neutral and acidic impurities will remain in the organic layer.

      • Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining neutral impurities.

      • Basify the aqueous layer with a suitable base (e.g., 1 M NaOH or saturated sodium bicarbonate solution) to deprotonate the amine and cause it to precipitate or be extracted back into an organic solvent.

      • Extract the now basic aqueous solution with a fresh organic solvent.

      • Combine the organic layers, dry over an anhydrous salt, and concentrate to yield the purified amine.

  • Column Chromatography: If the product is still oily after extraction, column chromatography is the next step. Due to the basic nature of the amine, it may streak or be retained on a standard silica gel column. To mitigate this, consider the following:

    • Deactivating the Silica Gel: Pre-treat the silica gel with a small amount of a tertiary amine like triethylamine (Et3N). This can be done by adding ~1% Et3N to your eluent system.

    • Alternative Stationary Phases: Consider using basic alumina as the stationary phase.

    • Solvent System: A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is a good starting point. The addition of a small amount of methanol may be necessary for highly polar impurities.

Q2: My NMR spectrum shows two sets of signals for the pyrazole and furan protons, suggesting the presence of a regioisomer. How can I separate them?

Probable Cause: The Knorr pyrazole synthesis and related methods can produce regioisomers when unsymmetrical 1,3-dicarbonyl compounds or their synthetic equivalents are used.[2] In the synthesis of 1-(furan-2-ylmethyl)-1H-pyrazol-5-amine, this could result in the formation of the 3-amino isomer, 1-(furan-2-ylmethyl)-1H-pyrazol-3-amine.

Solution:

  • Fractional Crystallization: If the two regioisomers have different solubilities, fractional crystallization can be an effective separation method. This is often a trial-and-error process with different solvent systems.

    • Solvent Screening for Recrystallization:

Solvent SystemSuitability
Ethanol/WaterGood for moderately polar compounds.
Ethyl Acetate/HexanesEffective for a wide range of polarities.
Dichloromethane/HexanesUseful for less polar compounds.
AcetonitrileCan be a good single-solvent system.
IsopropanolAnother potential single-solvent option.
  • Preparative HPLC: If crystallization and standard column chromatography fail, preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating isomers. A reverse-phase column (e.g., C18) with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) is a common choice.

Q3: My column chromatography yields are consistently low, and I see a significant amount of my product sticking to the column.

Probable Cause: As mentioned, aminopyrazoles are basic and can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor recovery.[3][4]

Solution:

  • Workflow for Optimizing Column Chromatography of Aminopyrazoles

G start Low Yield from Silica Column deactivate Deactivate Silica Gel (Add 1% Et3N to eluent) start->deactivate First Approach basic_alumina Use Basic Alumina start->basic_alumina Alternative reverse_phase Reverse-Phase Chromatography start->reverse_phase For Difficult Separations end Improved Yield deactivate->end basic_alumina->end reverse_phase->end

Caption: Decision tree for improving column chromatography yields.

  • Detailed Protocol for Deactivating Silica Gel:

    • Prepare your eluent system (e.g., a mixture of hexanes and ethyl acetate).

    • Add triethylamine to the eluent to a final concentration of 0.5-1% (v/v).

    • Prepare the silica gel slurry using this modified eluent.

    • Pack and run the column as usual. The triethylamine will compete with your basic product for binding to the acidic sites on the silica, allowing for better elution.

Frequently Asked Questions (FAQs)

Q: What are the best practices for storing the starting material, (furan-2-ylmethyl)hydrazine? A: Hydrazine derivatives can be sensitive to air and light. It is best to store (furan-2-ylmethyl)hydrazine under an inert atmosphere (nitrogen or argon), in a tightly sealed, amber glass bottle, and refrigerated to minimize degradation.

Q: How can I confirm the regiochemistry of my final product? A: Advanced NMR techniques are invaluable for this. A Heteronuclear Multiple Bond Correlation (HMBC) experiment can show long-range correlations (2-3 bonds) between protons and carbons. For example, you can look for a correlation between the methylene protons of the furan-2-ylmethyl group and the C3 and C5 carbons of the pyrazole ring. The specific correlation pattern will help you distinguish between the 1,5- and 1,3-isomers.

Q: Are there any common side reactions involving the furan ring that I should be aware of? A: The furan ring can be susceptible to cleavage under strongly acidic conditions or oxidation. If your reaction conditions are harsh, you may see byproducts resulting from the opening of the furan ring. It is advisable to use mild reaction conditions and to handle the work-up promptly.

Q: What is a good TLC stain for visualizing 1-(furan-2-ylmethyl)-1H-pyrazol-5-amine? A: While the compound is UV active, a potassium permanganate stain is also very effective. It will react with the furan ring and the amine, typically showing up as a yellow or brown spot on a purple background.

Visualization of Purification Workflow

G crude Crude Reaction Mixture extraction Liquid-Liquid Extraction (e.g., EtOAc/Water) crude->extraction acid_base Acid-Base Extraction extraction->acid_base If neutral/acidic impurities present column Column Chromatography extraction->column If polar impurities remain acid_base->column For further purification recrystallization Recrystallization acid_base->recrystallization If solid is obtained column->recrystallization For final polishing pure Pure Product column->pure recrystallization->pure

Caption: General purification workflow for 1-(furan-2-ylmethyl)-1H-pyrazol-5-amine.

References

  • (Furan-2-yl)(5-hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanone. National Center for Biotechnology Information. PubChem Compound Database. [Link]

  • The Reaction of Cyanoacetylhdrazine with Furan-2-Aldehyde: Novel Synthesis of Thiophene, Azole, Azine and Coumarin Derivatives and Their Antitumor Evaluation. Scientific Research Publishing. [Link]

  • Process for the preparation of 4-aminopyrazole derivatives.
  • (A) The schematic for synthesis of pyrazole derivatives. The... ResearchGate. [Link]

  • Reactions of 5-aminopyrazole with Active Methylene Compounds:Synthesis of Pyrazolo[3,4-b]pyridine Derivatives. Sciforum. [Link]

  • Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. PubMed. [Link]

  • Process for the preparation of pyrazole and its derivatives.
  • Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega. [Link]

  • Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. National Center for Biotechnology Information. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]

  • Synthesis of New Hybrid Structures Based on 3H-Furanone and 1H-Pyrazole. Sciforum. [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]

  • 3(5)-aminopyrazole. Organic Syntheses Procedure. [Link]

  • Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. National Center for Biotechnology Information. [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. National Center for Biotechnology Information. [Link]

  • Synthesis of 2H-furo[2,3-c]pyrazole ring systems through silver(I) ion-mediated ring-closure reaction. National Center for Biotechnology Information. [Link]

  • Conformational and NMR study of some furan derivatives by DFT methods. PubMed. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating the Biological Activity of 1-(furan-2-ylmethyl)-1H-pyrazol-5-amine

This guide provides a comprehensive framework for the initial biological validation of the novel chemical entity, 1-(furan-2-ylmethyl)-1H-pyrazol-5-amine. As researchers and drug development professionals, our primary go...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the initial biological validation of the novel chemical entity, 1-(furan-2-ylmethyl)-1H-pyrazol-5-amine. As researchers and drug development professionals, our primary goal is to efficiently characterize new molecules, identifying potential therapeutic avenues while rigorously controlling for confounding variables. This document moves beyond a simple recitation of protocols; it delves into the scientific rationale behind experimental choices, establishing a self-validating workflow to generate trustworthy and actionable data. We will compare the performance of our target compound against established alternatives, providing the necessary context for its potential utility.

Introduction: Deconstructing the Target Molecule for Activity Prediction

The structure of 1-(furan-2-ylmethyl)-1H-pyrazol-5-amine offers immediate clues to its potential biological activities. It is a hybrid structure composed of two key heterocyclic moieties: a furan ring and a 5-aminopyrazole core.

  • The Pyrazole Core: Pyrazole derivatives are renowned for a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[1][2] Many established nonsteroidal anti-inflammatory drugs (NSAIDs), such as celecoxib, are built around a pyrazole scaffold, primarily acting through the inhibition of cyclooxygenase (COX) enzymes.[2]

  • The 5-Aminopyrazole Moiety: This specific substitution pattern is a crucial building block for a variety of bioactive compounds, known to exhibit potent enzyme inhibitory, antimicrobial, and anticancer activities.[3] For instance, derivatives of 1-methyl-1H-pyrazol-5-amine have demonstrated significant antimicrobial efficacy.[4]

  • The Furan Ring: The furan moiety is another privileged scaffold in medicinal chemistry, present in numerous compounds with antibacterial, antifungal, and anti-inflammatory effects.[5][6]

The combination of these structural features suggests three primary avenues for investigation: antimicrobial efficacy , cytotoxic (anticancer) potential , and enzyme inhibition (with a focus on inflammation-related targets like COX-2). This guide will outline a multi-tiered screening approach to validate these predicted activities.

The Validation Workflow: A Strategy for Efficient Screening

A logical, phased approach is critical to conserve resources and build a coherent data package. We will proceed from broad screening to more specific mechanistic assays.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Comparative & Mechanistic Studies cluster_2 Phase 3: Data Synthesis A Target Compound: 1-(furan-2-ylmethyl)-1H-pyrazol-5-amine B Tier 1: Broad Spectrum Antimicrobial Screening (MIC Assay) A->B Initial Validation C Tier 1: General Cytotoxicity Screening (MTT Assay) A->C Initial Validation D Tier 2: Comparative Analysis vs. Standard Antibiotics B->D If Active E Tier 2: Selective Cytotoxicity (Cancer vs. Normal Cell Lines) C->E If Active G Activity Profile Generation & Go/No-Go Decision D->G Consolidate Data F Tier 2: Mechanistic Assay (e.g., COX-2 Enzyme Inhibition) E->F Rationale for Enzyme Target E->G Consolidate Data F->G Consolidate Data

Caption: A phased experimental workflow for validating the biological activity of a novel compound.

Tier 1 Validation: Broad Spectrum Cytotoxicity and Antimicrobial Activity

The first step is to determine if the compound exhibits any general biological effects at reasonable concentrations. We will employ two robust, high-throughput assays.

General Cytotoxicity Assessment via MTT Assay

Cytotoxicity assays are fundamental for identifying the potential of a compound to kill or inhibit the proliferation of cells, a key characteristic of anticancer agents.[7] The MTT assay is a reliable, colorimetric method that measures cellular metabolic activity, which serves as a proxy for cell viability.[8]

  • Why MTT? The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is chosen for its simplicity, cost-effectiveness, and extensive validation in the literature for initial screening.[8] It provides a quantitative measure of viable cells.

  • Cell Line Selection: We will use a panel including a cervical cancer line (HeLa), a liver cancer line (HepG2), and a non-cancerous human embryonic kidney cell line (HEK-293). This initial panel allows us to detect not only cytotoxic effects but also potential selectivity for cancerous cells over normal cells.[8]

  • Comparative Control: Doxorubicin, a well-characterized chemotherapy agent, will be used as a positive control to validate assay performance and provide a benchmark for potency.

  • Cell Seeding: Plate cells (HeLa, HepG2, HEK-293) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of 1-(furan-2-ylmethyl)-1H-pyrazol-5-amine and the comparative compounds (e.g., a structural analogue and Doxorubicin) in DMSO. Perform serial dilutions in the culture medium to achieve a final concentration range (e.g., 0.1 to 100 µM). Replace the medium in the wells with the medium containing the test compounds. Include "vehicle control" wells with DMSO at the same concentration as the highest test concentration and "untreated control" wells with only fresh medium.

  • Incubation: Incubate the plates for 48 hours. This duration is typically sufficient to observe effects on cell proliferation.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited) using non-linear regression analysis.

cluster_workflow MTT Assay Mechanism A Viable Cell with Active Mitochondria C Mitochondrial Dehydrogenase B Yellow MTT (Tetrazolium Salt) B->C Enters Cell D Purple Formazan (Insoluble Crystals) C->D Reduction E DMSO (Solubilizing Agent) D->E Addition of F Purple Solution E->F Dissolves to Form G Measure Absorbance at 570 nm F->G Quantify AA Arachidonic Acid (Substrate) COX2 COX-2 Enzyme AA->COX2 PGH2 Prostaglandin H2 (Product) COX2->PGH2 Inflammation Inflammation Cancer Progression PGH2->Inflammation Inhibitor 1-(furan-2-ylmethyl)- 1H-pyrazol-5-amine (Potential Inhibitor) Inhibitor->COX2 Blocks Activity

Caption: Simplified diagram of the COX-2 enzymatic pathway and the site of potential inhibition.

Conclusion and Future Directions

This guide outlines a systematic and logical approach to the initial biological characterization of 1-(furan-2-ylmethyl)-1H-pyrazol-5-amine. By progressing from broad phenotypic screens to comparative analyses and specific mechanistic assays, researchers can build a robust data package. The results from this workflow will determine the most promising therapeutic direction for this novel compound. A strong performance in any of these assays—potent and selective cytotoxicity, broad-spectrum antimicrobial activity, or specific enzyme inhibition—would provide a clear "Go" signal for further preclinical development, including more advanced mechanistic studies, in vivo efficacy models, and ADME/Tox profiling.

References

  • Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. Biointerface Research in Applied Chemistry.
  • Utility of 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide in the synthesis of heterocyclic compounds with antimicrobial activity. Chemistry Central Journal.
  • Current status of pyrazole and its biological activities. Journal of Pharmacy And Bioallied Sciences.
  • Synthesis and Evaluation of Novel 1-Methyl-1 H -pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. Journal of Agricultural and Food Chemistry.
  • Synthesis and biological evaluation of novel pyrazole compounds. ResearchGate.
  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate.
  • Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research.
  • Synthesis and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Inflammatory Antimicrobial Agents. Bentham Science.
  • Utility of 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide in the synthesis of heterocyclic compounds with antimicrobial activity. ResearchGate.
  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications.
  • Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. RSC Advances.
  • Semi-synthesis and biological activities of heterocyclic compounds containing camphor. Scientific Reports.
  • Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAF V600E inhibitors. Bioorganic & Medicinal Chemistry.
  • Synthesis and antioxidant, antimicrobial, and antiviral activity of some pyrazole-based heterocycles using a 2(3H)-furanone derivative. Future Journal of Pharmaceutical Sciences.
  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences.
  • Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. ResearchGate.
  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY OF NEW HETEROCYCLIC COMPOUNDS. ResearchGate.
  • History, Classification and Biological activity of Heterocyclic Compounds. ResearchGate.
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules.
  • Cyto-Safe: A Machine Learning Tool for Early Identification of Cytotoxic Compounds in Drug Discovery. Journal of Chemical Information and Modeling.
  • Synthesis and antimicrobial activity of some new 4-hetarylpyrazole and furo[2,3-c]pyrazole derivatives. European Journal of Medicinal Chemistry.
  • Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery.
  • Update on in vitro cytotoxicity assays for drug development. ResearchGate.
  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. Paper Publications.
  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.
  • Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters.
  • Editorial: Emerging heterocycles as bioactive compounds. Frontiers in Chemistry.
  • Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. ResearchGate.
  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI.
  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega.

Sources

Comparative

Comparative Benchmarking Guide: 1-(furan-2-ylmethyl)-1H-pyrazol-5-amine (FMPA)

Executive Summary: The Case for FMPA In the landscape of Fragment-Based Drug Discovery (FBDD), 1-(furan-2-ylmethyl)-1H-pyrazol-5-amine (herein referred to as FMPA ) represents a "privileged scaffold." Its architecture co...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for FMPA

In the landscape of Fragment-Based Drug Discovery (FBDD), 1-(furan-2-ylmethyl)-1H-pyrazol-5-amine (herein referred to as FMPA ) represents a "privileged scaffold." Its architecture combines a polar aminopyrazole motif (a classic ATP-hinge binder) with a lipophilic furan moiety, offering a distinct vector for hydrophobic pocket exploration.

While established inhibitors like Staurosporine (pan-kinase) and Ruxolitinib (JAK1/2 specific) dominate the landscape, they suffer from off-target toxicity and acquired resistance, respectively. This guide outlines the rigorous benchmarking of FMPA as a "Hit-to-Lead" candidate, specifically evaluating its ligand efficiency (LE) and binding kinetics against these gold standards.

Key Value Proposition:

  • FMPA: High Ligand Efficiency potential; versatile building block for JAK/CDK libraries.

  • Comparator (Staurosporine): High potency reference (

    
     < 5 nM), but non-selective.
    
  • Comparator (Ruxolitinib): Clinical benchmark for selectivity; defines the "ceiling" for lead optimization.

Mechanistic Grounding: ATP-Competitive Inhibition

To benchmark FMPA effectively, one must understand the causality of its interaction. Like its aminopyrazole cousins, FMPA is hypothesized to function as a Type I ATP-Competitive Inhibitor .

The Binding Hypothesis

The exocyclic amine (


) and the pyrazole nitrogen (

) typically form a bidentate hydrogen bond network with the kinase hinge region (e.g., Glu/Leu backbone residues). The furan ring projects into the hydrophobic back-pocket (Gatekeeper region), potentially conferring selectivity that simple pyrazoles lack.
Pathway Context: JAK-STAT Signaling

We benchmark FMPA within the context of the JAK-STAT pathway, a primary target for aminopyrazole derivatives.

JAK_STAT_Pathway Ligand Cytokine (IL-6) Receptor Cytokine Receptor Ligand->Receptor Binding JAK JAK Kinase (Target of FMPA) Receptor->JAK Activation STAT STAT Protein JAK->STAT Phosphorylation P_STAT p-STAT (Dimer) STAT->P_STAT Dimerization Nucleus Nucleus / Gene Transcription P_STAT->Nucleus Translocation Inhibitor FMPA / Ruxolitinib Inhibitor->JAK ATP Competition

Figure 1: The JAK-STAT signaling cascade. FMPA is benchmarked by its ability to arrest the phosphorylation of STAT proteins by competitively occupying the JAK ATP-binding site.

Comparative Profile: FMPA vs. Industry Standards

The following table synthesizes physicochemical properties and expected performance metrics. Note that FMPA is a fragment/lead, whereas comparators are optimized drugs.

FeatureFMPA (Test Article)Staurosporine (Positive Control)Ruxolitinib (Clinical Standard)
Role Hit / Lead FragmentPan-Kinase InhibitorSelective JAK1/2 Inhibitor
MW ( g/mol ) ~163.18466.53306.37
Binding Mode ATP-Competitive (Hinge Binder)ATP-Competitive (Non-selective)ATP-Competitive (Type I)
Target Specificity Low (Scaffold level)Very Low (Promiscuous)High (JAK family)
Exp.

Target

(Acceptable for Hit)


Ligand Efficiency (LE) High (>0.4) Moderate (~0.3)Moderate (~0.35)
Primary Risk Furan metabolic liability (CYP450)CytotoxicityResistance mutations

Experimental Protocols (Self-Validating Systems)

To ensure trustworthy data, we utilize a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay. This method is ratiometric, minimizing artifacts from compound autofluorescence—a common risk with furan derivatives.

Protocol A: Biochemical Kinase Assay (TR-FRET)

Objective: Determine the


 of FMPA against JAK2 kinase compared to Staurosporine.

Reagents:

  • Kinase: Recombinant Human JAK2 (0.5 nM final).

  • Substrate: ULight™-labeled peptide (50 nM).

  • Tracer: Europium-anti-phospho-tyrosine antibody (2 nM).

  • ATP:

    
     apparent (typically 10 
    
    
    
    ).
  • Buffer: 50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35.
    

Workflow:

  • Compound Prep: Prepare 10-point dose-response curves for FMPA (Start: 100

    
    , 3-fold dilution) and Staurosporine (Start: 1 
    
    
    
    ). Use DMSO as vehicle (Final < 1%).
  • Enzyme Addition: Dispense 5

    
     of JAK2 enzyme into 384-well white plates.
    
  • Inhibitor Incubation: Add 2.5

    
     of compound. Incubate 15 mins at RT. Why? To allow slow-binding kinetics to equilibrate.
    
  • Reaction Start: Add 2.5

    
     ATP/Substrate mix. Incubate 60 mins.
    
  • Detection: Add 10

    
     of EDTA/Eu-Antibody mix to quench reaction and enable FRET.
    
  • Read: Measure emission at 665 nm (Acceptor) and 615 nm (Donor) on a multimode plate reader (e.g., EnVision).

Validation Criteria:

  • Z-Prime (

    
    ):  Must be > 0.5.
    
  • Staurosporine

    
    :  Must fall within 2-fold of historical mean (approx. 1-5 nM).
    
Protocol B: Cellular Viability & Target Engagement

Objective: Verify if biochemical inhibition translates to cellular efficacy (Cellular


).
  • Cell Line: HEL cells (JAK2 V617F mutant - constitutively active).

  • Seeding: 5,000 cells/well in 96-well plates.

  • Treatment: Treat with FMPA (0-100

    
    ) for 72 hours.
    
  • Readout: CellTiter-Glo® (ATP quantification).

  • Western Blot (Mechanistic Check): Lyse cells treated with

    
     of FMPA. Probe for p-STAT5 vs. Total STAT5.
    
    • Success Definition: Dose-dependent reduction in p-STAT5 signal confirms on-target effect.

Benchmarking Workflow & Data Analysis

The following diagram illustrates the decision logic for promoting FMPA from "Hit" to "Lead" based on comparative data.

Benchmarking_Logic Start FMPA Scaffold Assay TR-FRET Assay (vs Staurosporine) Start->Assay Decision1 IC50 < 10 uM? Assay->Decision1 Data Gen Fail Discard / Re-design Decision1->Fail No Cellular Cellular Assay (HEL Cells) Decision1->Cellular Yes Selectivity Selectivity Panel (vs Ruxolitinib) Cellular->Selectivity Potency Confirmed Outcome Valid Lead Candidate Selectivity->Outcome Profile Clean

Figure 2: The "Go/No-Go" decision tree for benchmarking FMPA. Success requires passing biochemical thresholds before cellular validation.

Data Interpretation Guide

When analyzing your results, use the Cheng-Prusoff Equation to normalize your data against the controls:



  • If FMPA

    
     < 1 
    
    
    
    :
    It is a validated Hit.
  • If FMPA

    
     > 10 
    
    
    
    :
    The scaffold likely requires decoration (e.g., adding a phenyl group to the pyrazole N1 position) to improve hydrophobic contacts.
  • Hill Slope: Ensure the slope is ~1.0. A slope > 2.0 suggests aggregation or non-specific binding (a common false positive with furan-containing fragments).

References

  • Bawazir, W. (2020).[1][2] A Mini-Review: 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry.

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity. Journal of Medicinal Chemistry.

  • Zhang, J., et al. (2009). Targeting Cancer with Small Molecule Kinase Inhibitors. Nature Reviews Cancer.

  • Sigma-Aldrich. (2023). Product Specification: 3-(Furan-2-yl)-1H-pyrazol-5-amine.

  • Thermo Fisher Scientific. (2023). LanthaScreen™ TR-FRET Kinase Assay User Guide.

Sources

Validation

Confirmation of 1-(furan-2-ylmethyl)-1H-pyrazol-5-amine structure by X-ray crystallography

An In-Depth Technical Guide to the Structural Confirmation of 1-(furan-2-ylmethyl)-1H-pyrazol-5-amine: A Comparative Analysis Led by X-ray Crystallography In the landscape of medicinal chemistry and materials science, th...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structural Confirmation of 1-(furan-2-ylmethyl)-1H-pyrazol-5-amine: A Comparative Analysis Led by X-ray Crystallography

In the landscape of medicinal chemistry and materials science, the precise atomic arrangement of a molecule is paramount. It dictates function, reactivity, and interaction with biological targets. For novel heterocyclic compounds such as 1-(furan-2-ylmethyl)-1H-pyrazol-5-amine, a molecule with significant potential as a scaffold in drug discovery, unambiguous structural confirmation is not merely a procedural step but the bedrock of all subsequent research.[1] The presence of multiple nitrogen atoms and flexible side chains introduces the possibility of isomerism and tautomerism, making definitive characterization a critical challenge.

This guide provides a comprehensive comparison of the analytical techniques used for the structural elucidation of 1-(furan-2-ylmethyl)-1H-pyrazol-5-amine, with a primary focus on the gold-standard method: single-crystal X-ray crystallography. We will explore the causality behind experimental choices, compare the technique with viable alternatives, and provide the experimental data necessary for researchers to make informed decisions in their own structural confirmation workflows.

The Definitive Answer: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the most powerful technique for determining the atomic and molecular structure of a crystalline compound.[2] It provides a precise three-dimensional map of electron density within the crystal, revealing not just the connectivity of atoms, but also their spatial arrangement, bond lengths, and bond angles with unparalleled accuracy.[3] This method is uniquely capable of resolving the structural ambiguities that can arise with other techniques when analyzing complex heterocyclic systems.

The Crystallographic Workflow: From Solution to Structure

The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands precision and a foundational understanding of the principles of crystallization and diffraction.

Xray_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Solution & Refinement synthesis Synthesis of Compound purification Purification synthesis->purification crystal_growth Crystal Growth (e.g., Slow Evaporation) purification->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection diffractometer Mounting on Diffractometer crystal_selection->diffractometer xray_exposure X-ray Exposure & Data Collection diffractometer->xray_exposure integration Data Integration & Scaling xray_exposure->integration solution Structure Solution (e.g., Direct Methods) integration->solution refinement Refinement & Validation solution->refinement cif Final Structure (CIF File) refinement->cif

Caption: Experimental workflow for single-crystal X-ray crystallography.
Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth (The Crucial First Step): The primary prerequisite for this technique is a high-quality single crystal. For a compound like 1-(furan-2-ylmethyl)-1H-pyrazol-5-amine, this is typically achieved through slow evaporation.

    • Rationale: Rapid precipitation often leads to polycrystalline or amorphous solids. Slow solvent evaporation allows molecules to organize themselves into a highly ordered, repeating lattice structure, which is necessary for coherent diffraction.[4]

    • Procedure:

      • Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane) to near-saturation in a clean vial.

      • Loosely cap the vial or cover it with perforated film to allow for slow evaporation over several days or weeks at room temperature.[4]

      • Monitor periodically for the formation of well-defined, transparent crystals.

  • Data Collection:

    • Rationale: A suitable crystal is mounted and exposed to a focused beam of monochromatic X-rays. The crystal lattice diffracts the X-rays in a specific pattern of spots, the intensities and positions of which are recorded by a detector.[3]

    • Procedure:

      • Select a suitable crystal (typically 0.1-0.3 mm in size) under a microscope and mount it on a goniometer head.

      • Place the goniometer on the diffractometer. The crystal is often cooled to a low temperature (e.g., 100 K) using a stream of liquid nitrogen to minimize thermal vibrations and improve data quality.

      • The crystal is rotated in the X-ray beam, and a series of diffraction images are collected over a wide range of orientations.

  • Structure Solution and Refinement:

    • Rationale: The collected diffraction data is computationally processed to solve the "phase problem" and generate an initial electron density map. This map is then interpreted to build a molecular model, which is refined against the experimental data to yield the final, precise structure.[2]

    • Procedure:

      • Data Integration: The positions and intensities of the diffraction spots are integrated.

      • Structure Solution: Software packages use methods like "direct methods" to determine the initial phases of the structure factors, generating a preliminary electron density map.

      • Model Building and Refinement: An atomic model is built into the electron density map. The positions and displacement parameters of the atoms are then refined using least-squares methods to achieve the best possible fit between the calculated and observed diffraction data.

Data Presentation: Crystallographic Parameters

The final output is a crystallographic information file (CIF) containing all the data about the structure. Key parameters are summarized for quality assessment.

ParameterTypical Value/Information for a Small MoleculeSignificance
Chemical FormulaC9H9N3OConfirms the elemental composition of the crystallized molecule.
Crystal Systeme.g., Monoclinic, OrthorhombicDescribes the symmetry of the crystal lattice.
Space Groupe.g., P2₁/cDefines the symmetry operations within the unit cell.
Unit Cell Dimensions (Å)a, b, c, α, β, γDefines the size and shape of the repeating unit of the crystal.
R-factor (R1)< 0.05 (for I > 2σ(I))A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Goodness-of-Fit (S)~1.0Indicates the quality of the refinement; values close to 1 are ideal.

Alternative and Complementary Spectroscopic Techniques

While X-ray crystallography provides the definitive solid-state structure, other techniques are indispensable for initial characterization, analysis in solution, and for cases where suitable crystals cannot be obtained.

Analytical_Techniques cluster_techniques Structural Elucidation Methods XRD X-ray Crystallography (Definitive 3D Structure) NMR NMR Spectroscopy (Connectivity & Solution Structure) NMR->XRD Requires Confirmation Comp Computational Chemistry (Theoretical Validation) NMR->Comp Supports Assignment MS Mass Spectrometry (Molecular Formula & Fragmentation) MS->XRD Confirms Composition Start Synthesized Compound Start->NMR Primary Analysis Start->MS Initial Check

Caption: Logical relationship of analytical techniques for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining molecular structure in solution.[5] It provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.

  • Causality & Application: ¹H NMR reveals the number and types of protons and their neighboring relationships, while ¹³C NMR identifies the different carbon environments.[6] For 1-(furan-2-ylmethyl)-1H-pyrazol-5-amine, NMR is essential to confirm that the furfuryl group is attached to the N1 position of the pyrazole ring and to assign all proton and carbon signals. 2D NMR techniques (COSY, HSQC, HMBC) are used to definitively establish the connectivity between atoms.

  • Challenge - Tautomerism: A significant challenge with aminopyrazoles is the potential for annular tautomerism in solution, where a proton can exchange between the two ring nitrogens. This can lead to broadened signals or an averaged spectrum, making unambiguous assignment difficult without specialized experiments like low-temperature NMR.[1][7]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Place the sample in the NMR spectrometer. Acquire a ¹H spectrum, followed by a ¹³C spectrum. If necessary, run 2D experiments (e.g., COSY, HSQC, HMBC) to establish correlations.

  • Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) to obtain the final spectra for analysis.

Mass Spectrometry (MS)

Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and its fragmentation pattern.

  • Causality & Application: High-Resolution Mass Spectrometry (HRMS) can determine the mass of the parent ion with very high precision, allowing for the unambiguous confirmation of the molecular formula (e.g., C9H9N3O).[8] The fragmentation pattern can provide clues about the molecule's structure, as weaker bonds tend to break preferentially.[9]

  • Limitation: While MS can confirm the molecular formula, it generally cannot distinguish between structural isomers, which have the same formula but different atomic connectivity.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Injection and Ionization: Inject the sample into the mass spectrometer, where it is ionized (e.g., by Electrospray Ionization - ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer, and a spectrum is generated.

Head-to-Head: A Comparative Summary

FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyMass Spectrometry (HRMS)Computational Chemistry (DFT)
Information Obtained Unambiguous 3D structure, bond lengths/angles, stereochemistry[2]Atomic connectivity, solution-state conformation, stereochemistry[5]Exact molecular formula, fragmentation patterns[8]Theoretical energies, geometries, NMR chemical shifts[10]
Sample State Solid (single crystal)[3]SolutionSolution or SolidIn silico (no physical sample)
Key Advantage Provides the definitive, absolute structure.Reveals the structure in a biologically relevant (solution) state.High sensitivity and accuracy for formula determination.Can predict properties and support experimental data.
Primary Limitation Requires a high-quality single crystal , which can be difficult to grow.Cannot distinguish subtle conformational differences; tautomerism can complicate spectra.[7]Cannot differentiate between structural isomers.[11]A theoretical model, not a direct measurement; requires experimental validation.

Conclusion

For a molecule such as 1-(furan-2-ylmethyl)-1H-pyrazol-5-amine, a multi-faceted approach to structural elucidation is essential. Initial characterization with Mass Spectrometry is vital to confirm the molecular formula, while detailed 1D and 2D NMR spectroscopy provides the crucial information about atomic connectivity in solution. However, due to the inherent potential for isomerism and the complexities of tautomeric equilibria in solution, these methods alone may not provide the absolute, incontrovertible proof of structure required for drug development and advanced materials research.

Single-crystal X-ray crystallography remains the unequivocal gold standard. It bypasses the ambiguities of solution-state dynamics to deliver a high-resolution, static snapshot of the molecule's three-dimensional architecture. It is the only technique that can definitively confirm the N1 substitution pattern and the precise spatial arrangement of the furan and pyrazole rings. Therefore, while NMR and MS are critical components of the analytical workflow, the confirmation of the 1-(furan-2-ylmethyl)-1H-pyrazol-5-amine structure is only truly complete when validated by the unparalleled detail and certainty of X-ray crystallography.

References

  • Brunger, A. T. (n.d.). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. The Howard Hughes Medical Institute.
  • Ji, X., et al. (n.d.). (Z)-4-[(Ethylamino)(furan-2-yl)methylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. National Center for Biotechnology Information.
  • Guesmi, A., et al. (n.d.). X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. National Center for Biotechnology Information.
  • Wikipedia. (n.d.). X-ray crystallography. Available at: [Link]

  • Fun, H. K., et al. (n.d.). (Furan-2-yl)(5-hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanone. National Center for Biotechnology Information.
  • Scribd. (n.d.). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. Available at: [Link]

  • Feng, W., et al. (2011). Combination of NMR spectroscopy and X-ray crystallography offers unique advantages for elucidation of the structural basis of protein-protein interactions. SciSpace. Available at: [Link]

  • Elguero, J., et al. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. National Center for Biotechnology Information. Available at: [Link]

  • RSC Publishing. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Available at: [Link]

  • Cláudio, A. F. M., et al. (2022). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. Available at: [Link]

  • American Chemical Society. (2026). Uranyl-Enabled Photocatalytic C(sp3)–H Functionalization with Azoles. Available at: [Link]

  • ResearchGate. (2025). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Available at: [Link]

  • ResearchGate. (2025). 1H and 13C NMR study of perdeuterated pyrazoles. Available at: [Link]

  • Jones, G. (n.d.). Macromolecular Structure Determination: Comparison of Crystallography and NMR. Available at: [Link]

  • MDPI. (n.d.). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Available at: [Link]

  • Indian Academy of Sciences. (n.d.). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Available at: [Link]

  • ResearchGate. (2025). Computer-assisted methods for molecular structure elucidation: realizing a spectroscopist's dream. Available at: [Link]

  • ResearchGate. (n.d.). Computational Investigation of the Structure and Antioxidant Activity of Some Pyrazole and Pyrazolone Derivatives. Available at: [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. Available at: [Link]

  • ACS Publications. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Available at: [Link]

  • ResearchGate. (2025). Synthesis and Characterization of Some New Pyrazole Derivatives. Available at: [Link]

  • Sepax Technologies. (2025). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Available at: [Link]

  • Connect Journals. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Systematic Comparison of Crystal and NMR Protein Structures Deposited in the Protein Data Bank. Available at: [Link]

  • Chromatography Online. (n.d.). Techniques for Structure Elucidation of Unknowns: Finding Substitute Active Pharmaceutical Ingredients in Counterfeit Medicines. Available at: [Link]

  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Available at: [Link]

  • Michigan State University. (n.d.). Heterocyclic Compounds. Available at: [Link]

  • The Royal Society of Chemistry. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Available at: [Link]

  • MDPI. (n.d.). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Available at: [Link]

  • Kuwait Journal of Science. (n.d.). Theoretical and X-ray studies on the cyclization of 1-phenyl-5-(3-aryltriaz-1-en-1-yl)- 1H-pyrazole-4-carbonitriles and 2-amino-. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Microcrystal Electron Diffraction of Small Molecules. Available at: [Link]

  • RSC Publishing. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Available at: [Link]

  • The Royal Society of Chemistry. (2019). 9: Single-crystal X-ray Diffraction (Part 2). Available at: [Link]

  • ResearchGate. (n.d.). 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1.... Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 1-(furan-2-ylmethyl)-1H-pyrazol-5-amine: Essential Safety and Operational Protocols

Abstract: This guide provides comprehensive safety protocols, personal protective equipment (PPE) recommendations, and operational plans for the handling and disposal of 1-(furan-2-ylmethyl)-1H-pyrazol-5-amine. As no spe...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides comprehensive safety protocols, personal protective equipment (PPE) recommendations, and operational plans for the handling and disposal of 1-(furan-2-ylmethyl)-1H-pyrazol-5-amine. As no specific safety data sheet (SDS) is readily available for this compound, this document synthesizes data from its constituent chemical moieties—furan, pyrazole, and an aromatic amine—to establish a robust and conservative safety framework. This approach is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical safely and effectively, ensuring both personal safety and experimental integrity.

Hazard Analysis: A Precautionary Approach

The safe handling of any chemical begins with a thorough understanding of its potential hazards. For novel or sparsely documented compounds like 1-(furan-2-ylmethyl)-1H-pyrazol-5-amine, a risk assessment must be based on the toxicological and hazardous properties of its structural components.

  • The Furan Moiety: The furan ring is a known hazardous component. Furan itself is classified as an extremely flammable liquid and vapor.[1] It is harmful if swallowed or inhaled and is suspected of causing genetic defects and cancer.[1] Contact with furan can cause skin irritation.[1] Therefore, any handling of a furan-containing compound necessitates stringent controls to prevent inhalation, ingestion, and skin contact, as well as the elimination of ignition sources.[1][2]

  • The Pyrazole Moiety: Pyrazole and its derivatives are known to present several health risks. They can be harmful if swallowed and toxic in contact with the skin.[3][4] These compounds are often irritating to the skin and can cause serious eye damage.[3][4][5] Some pyrazole derivatives may cause damage to organs through prolonged or repeated exposure.[3]

  • The Amine Functional Group: Aromatic amines as a class of compounds warrant careful handling. The primary amine group on the pyrazole ring confers basic properties and potential for skin and respiratory irritation.[6] Safe disposal is a critical consideration, as amine waste should be segregated and managed as hazardous chemical waste to prevent environmental contamination.[7]

Given this composite hazard profile, 1-(furan-2-ylmethyl)-1H-pyrazol-5-amine must be handled as a substance that is potentially toxic, irritant, and a long-term health hazard. A conservative approach to PPE and handling is mandatory.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is non-negotiable. The following table outlines the minimum required PPE for various laboratory operations involving this compound.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transfer (Solid) Safety glasses with side shieldsDouble-gloved (e.g., nitrile)Full-coverage lab coatRecommended: N95 or higher-rated respirator if not in a fume hood
Solution Preparation Chemical splash gogglesDouble-gloved (e.g., nitrile)Chemical-resistant apron over lab coatWork within a certified chemical fume hood
Running Reactions Chemical splash goggles and face shieldDouble-gloved (e.g., nitrile)Chemical-resistant apron over lab coatWork within a certified chemical fume hood
Waste Handling/Disposal Chemical splash goggles and face shieldHeavy-duty chemical-resistant gloves (e.g., butyl rubber over nitrile)Chemical-resistant apron over lab coatWork within a certified chemical fume hood

Causality Behind PPE Choices:

  • Eye and Face Protection: Given that pyrazoles can cause serious eye damage, chemical splash goggles are the minimum requirement.[3][6][8] A face shield should be worn over the goggles during procedures with a higher risk of splashes, such as when handling larger volumes or during transfers.[9]

  • Hand Protection: Double-gloving provides an extra layer of security against potential tears or rapid permeation. Nitrile gloves offer good resistance to a wide range of chemicals. Inspect gloves for any signs of degradation before and during use.[10]

  • Body Protection: A standard lab coat protects against minor spills. A chemical-resistant apron provides an additional barrier for the torso, which is particularly important when handling solutions.[9]

  • Respiratory Protection: Due to the potential hazards of the furan and amine components, all operations that could generate dust or aerosols must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][11]

Operational and Disposal Plans: A Step-by-Step Protocol

Adherence to a strict operational workflow is critical for safety and reproducibility. The following diagram and detailed steps outline the complete process from preparation to disposal.

Safe Handling and Operations Workflow

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase A 1. Hazard Review Review this guide and relevant literature. B 2. Assemble PPE Gather all required protective equipment. A->B C 3. Prepare Workspace Ensure fume hood is certified and clear. Gather spill kit and waste containers. B->C D 4. Don PPE Follow correct donning procedure. C->D E 5. Execute Experiment Weigh, transfer, and react compound inside the fume hood. D->E F 6. Segregate Waste Collect all contaminated materials in a labeled, sealed hazardous waste container. E->F G 7. Decontaminate Wipe down surfaces and equipment with an appropriate solvent. F->G H 8. Doff PPE Follow correct doffing procedure to avoid self-contamination. G->H I 9. Final Disposal Store waste container in a designated area for pickup by EH&S. H->I

Caption: Workflow for handling 1-(furan-2-ylmethyl)-1H-pyrazol-5-amine.

Detailed Procedural Steps

Preparation:

  • Designate a Work Area: All work with this compound must be performed in a designated area within a certified chemical fume hood.[12]

  • Assemble Materials: Before starting, ensure an appropriate chemical spill kit, emergency eyewash, and safety shower are immediately accessible.[12]

  • Prepare Waste Containers: Have a clearly labeled, sealable hazardous waste container ready before you begin work. The label should read: "Hazardous Waste: 1-(furan-2-ylmethyl)-1H-pyrazol-5-amine" and include the date.[7]

Handling:

  • Engineering Controls: Ensure the fume hood sash is at the lowest practical height to maximize airflow and protection.

  • Avoiding Ignition: Given the flammability of furan, ensure there are no open flames, spark sources, or hot surfaces in the vicinity.[1][2] Use non-sparking tools where appropriate.[2]

  • Transfers: When transferring the solid, use techniques that minimize dust generation. If making a solution, add the solid to the solvent slowly.

Disposal:

  • Waste Segregation: Do NOT dispose of this chemical or its waste down the drain.[13] All materials that have come into contact with 1-(furan-2-ylmethyl)-1H-pyrazol-5-amine, including gloves, weigh paper, pipette tips, and contaminated glassware, must be placed in the designated hazardous waste container.[7]

  • Container Management: Keep the waste container sealed when not in use. Store it in a cool, well-ventilated area, away from incompatible materials like acids and oxidizing agents, until it is collected by your institution's environmental health and safety (EH&S) department.[7]

  • Spill Cleanup: In the event of a spill, evacuate the area and alert others. If trained and safe to do so, contain the spill using an inert absorbent material (like vermiculite or sand).[13] Scoop the absorbed material into the hazardous waste container. Ventilate the area thoroughly. Do not wash spills into the sewer.[13]

By adhering to these rigorous safety and operational protocols, you can effectively mitigate the risks associated with handling 1-(furan-2-ylmethyl)-1H-pyrazol-5-amine, ensuring a safe laboratory environment for yourself and your colleagues.

References

  • ECHEMI. (n.d.). Furan SDS, 110-00-9 Safety Data Sheets.
  • Sigma-Aldrich. (2026). SAFETY DATA SHEET - Pyrazole.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 5-Amino-3-methyl-1-phenyl-1H-pyrazole.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Amino-5-methylpyrazole.
  • New Jersey Department of Health. (n.d.). Furan - Hazardous Substance Fact Sheet.
  • Health and Safety Executive. (2021). FURANES.... their safe use in foundries.
  • Government of Canada. (2023). Furan Compounds Group - information sheet.
  • ChemicalBook. (n.d.). Pyrazole - Safety Data Sheet.
  • ChemicalBook. (n.d.). Furan - Safety Data Sheet.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Furfural.
  • Collect and Recycle. (n.d.). Amine Disposal For Businesses.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Amino-1-methyl-1H-pyrazole.
  • Safely.io. (2026). Personal Protective Equipment for Chemical Handling.
  • CymitQuimica. (2025). SAFETY DATA SHEET - 1H-Pyrazole-5-Amine.
  • LabsContamination. (2024). The importance of Personal Protective Equipment in the handling of chemicals.
  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures.

Sources

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